(S)-3-Methyl-pyrrolidine-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPHMVNQPDXQI-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245632 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 3-methyl-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427203-57-3 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 3-methyl-, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427203-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 3-methyl-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of (S)-3-Methyl-pyrrolidine-3-carboxylic Acid
Executive Summary & Strategic Context
The elucidation of (S)-3-Methyl-pyrrolidine-3-carboxylic acid represents a classic yet critical challenge in medicinal chemistry: validating a chiral quaternary center within a saturated heterocycle. Unlike simple proline analogues, the introduction of a methyl group at the C3 position creates a quaternary carbon, eliminating the methine proton typically used as a spectroscopic handle in NMR.
This molecule is a high-value scaffold in peptidomimetics. The gem-disubstitution at C3 restricts conformational flexibility, locking the pyrrolidine ring into specific puckering modes that can enhance binding affinity to biological targets (e.g., GPCRs or proteases). However, this same structural feature complicates stereochemical assignment.
This guide outlines a rigorous, multi-modal workflow to establish both the constitution (connectivity) and absolute configuration (stereochemistry) of this molecule, moving beyond basic spectral matching to first-principles verification.
Analytical Workflow: The "Quaternary Check" Protocol
The primary analytical hurdle is the lack of a proton at the chiral center. We must rely on heteronuclear correlations and chiroptical methods.
Phase 1: Constitutional Verification (Connectivity)
Before addressing stereochemistry, we must confirm the quaternary nature of C3.
Mass Spectrometry (HRMS):
-
Target: Exact mass for
( ). -
Calc. Mass: 130.0868 Da.
-
Fragmentation Pattern: Look for loss of
(45 Da) and (15 Da). A distinct fragment at (pyrrolidine ring - COOH) supports the cyclic amine structure.
NMR Spectroscopy (
-
NMR:
-
Methyl Group: A sharp singlet (3H) typically between
1.2 – 1.5 ppm. If this signal is a doublet, the methyl is likely on C4 or C5 (methine coupling), indicating the wrong regioisomer. -
C3 Position: Absence of any signal.
-
Ring Protons: Three distinct methylene envelopes (C2, C4, C5). The C2 protons (adjacent to N and the quaternary center) will appear as an AB system (diastereotopic) due to the adjacent chiral center, typically
3.0 – 3.6 ppm.
-
-
2D NMR (HMBC - The Connectivity King):
-
You must observe Long-range couplings (
) from the Methyl protons to:-
The Carbonyl Carbon (C=O).
-
The Quaternary Carbon (C3).
-
The Adjacent Methylene Carbons (C2 and C4).
-
-
Critical Check: If the Methyl protons correlate to a Methine carbon, the structure is incorrect.
-
Phase 2: Stereochemical Assignment (Absolute Configuration)
Distinguishing the (S)-enantiomer from the (R)-enantiomer requires a reference-independent method or a validated chiral assay.
Method A: X-Ray Crystallography (The Gold Standard)
Because the free amino acid is zwitterionic and often hygroscopic, direct crystallization can be difficult.
-
Protocol: Form a salt with a heavy-atom counterion (e.g., HBr or HI) or a crystalline derivative (e.g., N-p-bromobenzoyl derivative).
-
Objective: Determine the Flack parameter. A value near 0.0 confirms the absolute structure; a value near 1.0 indicates the inverted structure.
Method B: Chiral Derivatization (NMR)
Standard Mosher's amide analysis is difficult here because the chiral center (C3) is quaternary and
-
Alternative: Use a chiral solvating agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.
-
Observation: Monitor the splitting of the Methyl singlet . In an achiral environment, it is a singlet. In a chiral environment (CSA), the (S) and (R) enantiomers will show distinct shifts (
).
Method C: Optical Rotation & CD
-
Polarimetry: Compare
with literature values for the specific salt form (HCl vs Free base). Note that pH changes can drastically alter rotation magnitude and sign for amino acids. -
Electronic Circular Dichroism (ECD): Compare the experimental CD spectrum (200-250 nm region,
transition of the carbonyl) with Time-Dependent DFT (TD-DFT) calculated spectra for the (S) isomer.
Mandatory Visualization: Elucidation Logic
The following diagram illustrates the logical flow for confirming the (S)-3-Methyl-pyrrolidine-3-carboxylic acid structure, distinguishing it from regioisomers (e.g., 4-methyl) and stereoisomers.
Caption: Logical decision tree for distinguishing the 3-methyl quaternary core from regioisomers and assigning absolute stereochemistry.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To scientifically validate the (S) designation, we must rigorously apply CIP rules to the quaternary C3 center. This is often a source of error in automated naming software.
Center: C3 Substituents:
-
-COOH : Carbon bonded to (O, O, O)
Priority 1 (Highest) -
-CH2-N (Ring C2) : Carbon bonded to (N, H, H).
-
-CH2-C (Ring C4) : Carbon bonded to (C, H, H).
-
Comparison: C2 vs C4. The atom attached to C2 is Nitrogen (Atomic #7). The atom attached to C4 is Carbon (Atomic #6).
-
Priority 2: Ring C2.
-
Priority 3: Ring C4.
-
-
-CH3 : Carbon bonded to (H, H, H)
Priority 4 (Lowest).
Configuration: Looking down the C3-CH3 bond (lowest priority in back):
-
Sequence:
. -
Direction: Counter-Clockwise .
-
Result: (S)-Configuration.
Experimental Protocol: Chiral Purity Determination
While X-ray gives absolute configuration, Chiral HPLC is required for batch purity (ee%).
Methodology:
-
Column: Chiralpak zwix(+) or Crownpak CR-I(+) (Specialized for amino acids).
-
Mobile Phase:
(85:15) + 50 mM (Acidic mobile phase prevents zwitterion tailing). -
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection).
-
Derivatization Option: If direct detection is poor, derivatize with FDAA (Marfey's Reagent). This converts enantiomers into diastereomers, easily separable on standard C18 columns.
-
(S)-Target + L-FDAA
Diastereomer A -
(R)-Impurity + L-FDAA
Diastereomer B
-
References
-
Synthesis and Characterization: Dickerson, S. D. (2016).[1] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community. Link
-
Spectroscopic Data: BenchChem. A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid. (Used for general pyrrolidine spectral trends). Link
-
Absolute Configuration Correction: Yin, F., et al. (2018).[2] Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. (Highlights the necessity of X-ray for this scaffold). Link
-
Database Entry: PubChem CID 1512683.[3] (R)-methyl pyrrolidine-3-carboxylate.[3] (Reference for enantiomeric comparison). Link[3]
-
Chemical Properties: ChemicalBook. (S)-3-Methyl-pyrrolidine-3-carboxylic acid.[4][5] Link
Sources
- 1. "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid" by Shelby D. Dickerson [aquila.usm.edu]
- 2. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 3. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]
- 5. labcompare.com [labcompare.com]
(S)-3-Methyl-pyrrolidine-3-carboxylic acid: A Quaternary Beta-Proline Scaffold for Precision Drug Design
The following technical guide details the structural utility, synthetic methodologies, and medicinal chemistry applications of (S)-3-Methyl-pyrrolidine-3-carboxylic acid , a specialized quaternary amino acid scaffold.
Executive Summary
(S)-3-Methyl-pyrrolidine-3-carboxylic acid (CAS: 1427203-57-3) represents a high-value chiral building block in modern drug discovery. Structurally, it is a
Unlike simple proline derivatives, the introduction of the methyl group at the C3 position creates a quaternary stereocenter . This structural modification serves two critical functions in medicinal chemistry:
-
Conformational Restriction: It locks the pyrrolidine ring into a specific pucker (typically the C3-envelope), reducing the entropic penalty of ligand binding.
-
Metabolic Stability: The quaternary center blocks
-proton abstraction, rendering the adjacent positions less susceptible to metabolic oxidation or racemization.
This guide explores its application in GPR40 agonists, peptide mimetics, and enzyme inhibitors, supported by validated synthetic protocols.
Structural Analysis & Physicochemical Properties[1]
The molecule features a geminal disubstitution (methyl and carboxylate) at the C3 position. This creates a unique steric environment compared to the natural amino acid L-proline (substituted at C2) or simple
Key Physicochemical Data
| Property | Value / Description | Relevance |
| Molecular Formula | Compact scaffold | |
| Molecular Weight | 129.16 g/mol | High ligand efficiency (LE) potential |
| Stereochemistry | (S)-Enantiomer | Critical for target selectivity (e.g., GPCRs) |
| pKa (Acid) | ~3.8 (Predicted) | Ionized at physiological pH |
| pKa (Base) | ~9.5 (Predicted) | Protonated at physiological pH (Zwitterionic) |
| Ring Conformation | C3-endo / C3-exo | Biased by the Me/COOH steric clash |
Conformational Locking Mechanism
The "Thorpe-Ingold Effect" (gem-dimethyl effect) applies here. The interaction between the C3-methyl group and the adjacent ring methylenes forces the ring into a rigid conformation. In drug design, this pre-organizes the pharmacophores (the amine and the acid) into a bioactive orientation, often enhancing potency by orders of magnitude compared to the non-methylated analogue.
Synthetic Methodologies
Synthesis of quaternary stereocenters is synthetically demanding. Two primary routes are employed: Enzymatic Desymmetrization (for high enantiopurity) and Malonate Alkylation (for scale).
Route A: Malonate Alkylation & Resolution (Scalable Protocol)
This route builds the pyrrolidine ring from acyclic precursors and relies on resolution to isolate the (S)-enantiomer.
Step-by-Step Protocol
-
Alkylation: Start with Diethyl methylmalonate . React with 1-bromo-2-chloroethane (or a nitrogen-protected equivalent like N-benzyl-bis(2-chloroethyl)amine) using a strong base (NaH or NaOEt) to form the pyrrolidine ring.
-
Hydrolysis: The resulting diester is hydrolyzed to the dicarboxylic acid.
-
Decarboxylation: Thermal decarboxylation yields the racemic 3-methyl-pyrrolidine-3-carboxylic acid.
-
Resolution: The (S)-enantiomer is isolated via:
-
Chiral HPLC: Using a Chiralpak AD-H or OD-H column.
-
Diastereomeric Salt Formation: Crystallization with a chiral amine (e.g., (R)-
-methylbenzylamine).
-
Route B: Enzymatic Desymmetrization (High Precision)
For direct access to the chiral center without wasteful resolution of a racemate, Pig Liver Esterase (PLE) is used to selectively hydrolyze one ester of a prochiral diester precursor.
Workflow Diagram (DOT)
The following diagram illustrates the logic flow for the Enzymatic Desymmetrization route.
Caption: Enzymatic desymmetrization workflow for the stereoselective synthesis of the quaternary pyrrolidine scaffold.
Medicinal Chemistry Applications
GPR40 Agonists (Type 2 Diabetes)
The Free Fatty Acid Receptor 1 (GPR40) is a validated target for enhancing glucose-dependent insulin secretion.[1][2][3]
-
Role of Scaffold: The (S)-3-methyl-pyrrolidine-3-carboxylic acid moiety mimics the carboxylate headgroup of free fatty acids (the endogenous ligands).
-
Mechanism: The quaternary methyl group orients the carboxylate into a specific vector that engages Arg183 and Arg258 in the GPR40 binding pocket. The rigidity prevents the "collapse" of the hydrophobic tail, maintaining the agonist in an active conformation.
-
Case Study Insight: Research indicates that while both enantiomers bind, the (S)-configuration often provides a distinct vector that favors full agonism over partial agonism, depending on the specific hydrophobic tail attached to the pyrrolidine nitrogen.
Peptide Mimetics & Beta-Turn Inducers
In peptide drug design, natural peptides are rapidly degraded by proteases.
-
Strategy: Replacing a natural amino acid with (S)-3-methyl-pyrrolidine-3-carboxylic acid introduces a "kink" in the peptide backbone.
-
Effect: This acts as a
-turn inducer. The quaternary center restricts the and torsion angles, stabilizing secondary structures (helices or turns) and improving proteolytic stability.
Enzyme Inhibitors (InhA)
Derivatives of pyrrolidine-3-carboxylic acid have been explored as inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).
-
Advantage: The 3-methyl group fills a specific hydrophobic pocket in the enzyme active site, increasing binding affinity (
) compared to the unsubstituted analogue.
Experimental Protocol: Chiral Resolution via HPLC
Note: This protocol assumes access to the racemic material synthesized via the Malonate route.
Objective: Isolation of (S)-3-Methyl-pyrrolidine-3-carboxylic acid from racemate.
-
Sample Preparation: Dissolve 100 mg of racemic N-Boc-3-methyl-pyrrolidine-3-carboxylic acid in 1 mL of Ethanol/Hexane (50:50).
-
Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Note: TFA is required to suppress ionization of the carboxylic acid and ensure sharp peak shapes.
-
-
Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Collection: The (S)-enantiomer typically elutes second (verify with authentic standard or optical rotation measurement). Collect fractions, evaporate solvent under reduced pressure.
-
Deprotection: Treat the isolated N-Boc intermediate with 4M HCl in Dioxane to yield the free amino acid hydrochloride salt.
Handling and Stability
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Stability: The quaternary center provides excellent chemical stability against racemization, even under acidic or basic conditions, making it a robust building block for multi-step synthesis.
References
-
Yin, F., Garifullina, A., & Tanaka, F. (2017).[4] "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry, 15(29), 6089-6092.[4] Available at: [Link]
-
Dickerson, S. D. (2016). "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid." The Aquila Digital Community, Honors Theses. Available at: [Link]
-
Chen, C., et al. (2015). "Discovery of orally effective and safe GPR40 agonists by incorporating a chiral, rigid and polar sulfoxide into β-position to the carboxylic acid."[3][5] European Journal of Medicinal Chemistry, 96, 2-15. Available at: [Link]
- Hoffmann-La Roche. (2013). "Process for the preparation of pyrrolidine-3-carboxylic acids." US Patent 8,344,161 B2.
Sources
- 1. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]
- 2. Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rloginconsulting.com [rloginconsulting.com]
- 5. Document: Discovery of orally effective and safe GPR40 agonists by incorporating a chiral, rigid and polar sulfoxide into β-position to the carboxyli... - ChEMBL [ebi.ac.uk]
A Technical Guide to the Pyrrolidine Scaffold in Medicinal Chemistry
Executive Summary
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry. Its frequent appearance in FDA-approved drugs and biologically active natural products is not coincidental but is rooted in a unique combination of physicochemical and stereochemical properties.[1][2][3][4] This guide provides an in-depth analysis of the pyrrolidine scaffold, elucidating the scientific rationale behind its privileged status in drug discovery. We will explore its structural advantages, showcase its versatility across diverse therapeutic areas with specific drug examples, detail relevant experimental workflows, and provide a forward-looking perspective on its evolving role. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.
The Fundamental Advantage: Why Pyrrolidine?
Unlike flat, aromatic systems which can be limited in their spatial arrangement, the saturated, sp³-hybridized nature of the pyrrolidine ring offers a distinct three-dimensional (3D) architecture.[1][3][5] This has profound implications for drug design.
Physicochemical & Stereochemical Properties
The success of the pyrrolidine scaffold stems from several key features:
-
Three-Dimensionality and Conformational Flexibility : The non-planar ring undergoes "pseudorotation," allowing it to adopt various "envelope" and "twist" conformations.[1][5][6] This flexibility enables the molecule to adapt its shape to optimally fit into a protein's binding pocket, enhancing ligand-target interactions.
-
Stereochemical Richness : With up to four potential stereogenic centers, the pyrrolidine ring can generate a vast number of distinct stereoisomers.[1] This is a critical tool for medicinal chemists, as different stereoisomers can exhibit dramatically different biological activities, selectivities, and metabolic profiles due to the chiral nature of biological targets like enzymes and receptors.[1][5]
-
Improved Physicochemical Properties : The inclusion of the nitrogen heteroatom generally enhances aqueous solubility and provides a handle for modifying lipophilicity (LogP), which are critical parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][7][8] The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while an N-H moiety can serve as a hydrogen bond donor, facilitating crucial interactions with biological targets.[7]
-
Basicity : The secondary amine in the pyrrolidine ring confers basicity, which can be finely tuned by substituents.[1] This basic center is often crucial for forming salt bridges or other key ionic interactions within a protein binding site. The nitrogen also serves as a prime position for substitution, with a reported 92% of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[1]
Comparison with Related Scaffolds
To fully appreciate its utility, it is useful to compare pyrrolidine to its carbocyclic (cyclopentane) and aromatic (pyrrole) counterparts.
| Property | Cyclopentane | Pyrrole (Aromatic) | Pyrrolidine (Saturated) | Rationale for Drug Design |
| pKa (of conjugate acid) | N/A | ~0.4 | ~11.3[9] | The high basicity of pyrrolidine allows for strong ionic interactions and salt formation to improve solubility and handling. |
| LogP (Octanol/Water) | ~2.5 | ~0.75 | ~0.46[9] | Pyrrolidine is significantly more hydrophilic than cyclopentane and slightly more so than pyrrole, which can improve aqueous solubility and ADME properties.[1][9] |
| 3D Shape | Flexible Puckering | Planar | Flexible Puckering (Pseudorotation) | The non-planar, flexible nature allows for better exploration of 3D pharmacophore space compared to the flat pyrrole ring.[1][5] |
| Hydrogen Bonding | None | N-H Donor | N-H Donor, N Acceptor | The ability to both accept and donate hydrogen bonds provides greater versatility for target interaction compared to pyrrole or cyclopentane.[7] |
Pyrrolidine as a Privileged Scaffold: A Multi-Therapeutic Workhorse
The term "privileged scaffold" refers to a molecular framework that can provide useful ligands for multiple, distinct biological targets.[2] The pyrrolidine ring is a quintessential example, appearing in drugs across a wide array of therapeutic areas.[3][10][11]
// Center Node Pyrrolidine [label="Pyrrolidine\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, fontsize=12, pin=true];
// Therapeutic Areas Antidiabetic [label="Antidiabetic\n(DPP-4 Inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer\n(Kinase Inhibitors)", fillcolor="#FBBC05", fontcolor="#202124"]; CNS [label="CNS Disorders\n(Nootropics, Antipsychotics)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antiviral [label="Antiviral\n(Protease Inhibitors)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Antihypertensive [label="Antihypertensive\n(ACE Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antihistamine [label="Antihistamine", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Pyrrolidine -> Antidiabetic; Pyrrolidine -> Anticancer; Pyrrolidine -> CNS; Pyrrolidine -> Antiviral; Pyrrolidine -> Antihypertensive; Pyrrolidine -> Antihistamine; }
Figure 1: The pyrrolidine scaffold is a central component in drugs developed for a wide range of therapeutic areas.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A prominent example of pyrrolidine's role is in the development of gliptins, a class of oral anti-hyperglycemic agents that inhibit the DPP-4 enzyme.[12] DPP-4 is responsible for the degradation of incretin hormones, which play a key role in regulating blood glucose.[12][13]
-
Mechanism of Action : Many DPP-4 inhibitors utilize a (2-cyanopyrrolidin-1-yl) moiety.[12][13] The pyrrolidine ring acts as a proline mimic, directing the molecule to the active site of DPP-4, which naturally processes proline-containing peptides.[13][14] The nitrile group then forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site, effectively inhibiting its function.[12]
-
Key Drugs :
-
Vildagliptin : A potent and selective DPP-4 inhibitor.
-
Saxagliptin : Features a fused cyclopropyl ring on the pyrrolidine scaffold, which enhances potency.[12]
-
-
Structure-Activity Relationship (SAR) Insights :
-
The (S)-configuration of the 2-cyanopyrrolidine is crucial for optimal binding and inhibitory activity.
-
Fluorination at the 4-position of the pyrrolidine ring can improve potency and pharmacokinetic properties, as seen in the development of some investigational inhibitors.[15]
-
| Compound Example | DPP-4 IC₅₀ (nM) | Key Structural Feature |
| Vildagliptin | ~2.3 | Adamantyl group linked to pyrrolidine |
| Saxagliptin | ~0.6 | Fused cyclopropyl-pyrrolidine |
| Compound 17a[15] | 17 | 4-fluoropyrrolidine-2-carbonitrile derivative |
Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is prevalent in drugs targeting the CNS, likely due to its ability to impart favorable properties for crossing the blood-brain barrier.
-
Nootropics (Racetams) : Aniracetam and Piracetam, known for their cognitive-enhancing effects, feature a pyrrolidinone (a pyrrolidine ring with a ketone at position 2) core.[10][16]
-
Anticonvulsants : Levetiracetam is a widely used antiepileptic drug built upon a pyrrolidinone structure.[17] Its precise mechanism is unique but is thought to involve binding to the synaptic vesicle protein SV2A, modulating neurotransmitter release.[17]
-
Psychedelics & Receptor Modulators : Emerging research is exploring 3-pyrrolidine-indole derivatives as selective 5-HT2A receptor modulators for potential use in treating mental health disorders like depression and PTSD.[18][19]
Oncology
In cancer therapy, the pyrrolidine ring is often incorporated to achieve selectivity and potency for various targets.
-
Kinase Inhibitors : Futibatinib, an FDA-approved FGFR-4 inhibitor, and Pacritinib, a JAK-2 inhibitor, both contain the pyrrolidine scaffold.[10]
-
CXCR4 Antagonists : Certain pyrrolidine derivatives have been designed as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis.[11] One such compound showed a potent IC₅₀ of 79 nM.[11]
Antihypertensives (ACE Inhibitors)
The development of Angiotensin-Converting Enzyme (ACE) inhibitors marked a significant milestone for pyrrolidine-based drugs.
-
Captopril & Enalapril : These foundational ACE inhibitors incorporate a proline (pyrrolidine-2-carboxylic acid) moiety.[7][10] The pyrrolidine's carboxylate group chelates the essential zinc ion in the ACE active site, contributing to potent enzyme inhibition.
Synthetic Strategies & Experimental Protocols
The utility of a scaffold is directly linked to the accessibility of its derivatives. Fortunately, a rich body of chemical literature describes robust methods for synthesizing functionalized pyrrolidines.
Common Synthetic Approaches
-
1,3-Dipolar Cycloaddition : This is one of the most powerful methods for constructing the pyrrolidine ring. It typically involves the reaction of an azomethine ylide with an alkene (dipolarophile).[20] This method allows for high stereocontrol and the introduction of diverse substituents.
-
Functionalization of Pre-formed Rings : Using readily available chiral building blocks like L-proline or D-proline is a common and efficient strategy.[1][21][22] The existing stereocenter and ring structure provide a template for further stereocontrolled modifications.
-
Redox-Neutral C-H Functionalization : Modern methods allow for the direct arylation or alkylation of the C-H bonds at the α-position to the nitrogen, providing a streamlined route to 2-substituted pyrrolidines.[23]
Figure 2: General workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.
Example Protocol: Synthesis of a Spiro[pyrrolidine-3,3′-oxindole] Derivative
Spiro-oxindole pyrrolidines have shown promise as anticancer agents.[1] The following protocol is a generalized representation based on the 1,3-dipolar cycloaddition strategy.
Objective : To synthesize a spiro[pyrrolidine-3,3′-oxindole] via a three-component reaction.
Materials :
-
Isatin (or N-substituted derivative) (1.0 eq)
-
Sarcosine (or other secondary amino acid) (1.2 eq)
-
(E)-Chalcone (or other dipolarophile) (1.0 eq)
-
Methanol (solvent)
-
Reflux apparatus
-
TLC plates (Silica gel)
-
Column chromatography setup (Silica gel)
Procedure :
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatin (1.0 eq), sarcosine (1.2 eq), and the dipolarophile (1.0 eq) in methanol.
-
Reaction Execution : Heat the mixture to reflux. The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue is purified by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the desired spiro-pyrrolidine product.
-
Characterization : The structure and purity of the final compound are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Future Directions & Emerging Roles
The story of the pyrrolidine scaffold is far from over. Its unique properties continue to be exploited in cutting-edge areas of drug discovery.
-
Fragment-Based Drug Discovery (FBDD) : Pyrrolidine-based fragments are highly sought after because they provide excellent 3D diversity and vectors for optimization while maintaining favorable, "rule-of-three" compliant physicochemical properties.[24]
-
PROTACs and Molecular Glues : In the field of targeted protein degradation, the pyrrolidine scaffold can be used as a rigid linker or as part of the ligand that binds to the E3 ligase or the target protein, helping to correctly orient the two proteins for ubiquitination.
-
Peptidomimetics : The conformationally constrained nature of proline and its derivatives makes them ideal for mimicking beta-turns in peptides, a common motif for protein-protein interactions. This is crucial for developing orally bioavailable drugs that can disrupt these interactions.
Conclusion
The pyrrolidine ring is unequivocally a privileged scaffold in medicinal chemistry, a status earned through its unparalleled combination of stereochemical richness, conformational flexibility, and favorable physicochemical properties.[1][2][9] It provides a robust and versatile starting point for exploring 3D chemical space, enabling the development of potent and selective drugs across a vast range of therapeutic areas, from diabetes to cancer and CNS disorders.[1][10] As synthetic methodologies become more advanced and our understanding of complex biological systems deepens, the pyrrolidine scaffold is poised to remain an indispensable tool in the hands of medicinal chemists, driving the discovery of the next generation of innovative medicines.
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Sirin, S., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Chen, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]
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Sabnis, R. W. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters. [Link]
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Discovery and synthesis of novel pyrrolidine derivatives
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrrolidine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and natural products.[1][2] Its success stems from the unique three-dimensional architecture conferred by its sp³-hybridized carbon atoms, which allows for the precise spatial orientation of substituents to optimize interactions with biological targets.[2][3] This guide provides a comprehensive overview of contemporary strategies for the discovery and synthesis of novel pyrrolidine derivatives. We will delve into the mechanistic rationale behind key synthetic methodologies, present field-proven experimental protocols, and illustrate the logical frameworks that guide the construction of these vital chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the pyrrolidine scaffold in their work.
The Strategic Imperative for Pyrrolidine Scaffolds in Drug Discovery
Unlike flat aromatic systems, the non-planar, puckered conformation of the pyrrolidine ring provides a globular three-dimensional shape, enabling a more effective exploration of the pharmacophore space.[3][4] This structural feature is critical for achieving high-affinity and selective binding to complex biological targets such as enzymes and receptors. The scaffold's stereogenic carbons allow for the introduction of chirality, a key factor in differentiating biological activity and minimizing off-target effects.[3] The nitrogen atom can act as a hydrogen bond acceptor, or its N-H group can serve as a hydrogen bond donor, further enhancing its ability to participate in crucial intermolecular interactions within a binding site.[5]
Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties, making them indispensable tools in the quest for new therapeutic agents.[2][6][7]
Caption: Logical relationship of pyrrolidine's structural advantages.
Core Methodologies for Pyrrolidine Ring Construction
The synthesis of the pyrrolidine core can be approached through several strategic pathways. The choice of method is dictated by the desired substitution pattern, stereochemical outcome, and the need for efficiency and scalability.
Caption: Major synthetic pathways to pyrrolidine derivatives.
[3+2] Cycloaddition Reactions: A Powerhouse for Rapid Complexity
Among the most powerful and versatile methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[8] This atom-economical approach allows for the rapid construction of the five-membered ring while simultaneously installing up to four stereocenters with a high degree of control.[9]
Causality: The choice of a [3+2] cycloaddition is driven by the need for stereochemical precision and structural complexity from simple precursors. The concerted or stepwise nature of the cycloaddition allows for the predictable transfer of stereochemical information from the reactants to the product.
Azomethine ylides, which are 1,3-dipoles, are typically unstable and generated in situ. Common generation methods include:
-
Condensation and Decarboxylation: The reaction of an α-amino acid (like glycine or proline) with an aldehyde or ketone.[10]
-
Ring-Opening of Aziridines: Thermal or photochemical ring-opening of activated aziridines.
-
Reductive Generation from Amides: Using a catalyst like Vaska's complex to generate ylides from tertiary amides.[11]
These reactive intermediates are then trapped by a dipolarophile, usually an electron-deficient alkene, to yield the desired pyrrolidine.[12]
Caption: Workflow for a three-component [3+2] cycloaddition.
Data Presentation: Comparison of [3+2] Cycloaddition Methodologies
| Precursor Method | Catalyst/Conditions | Dipolarophile | Yield (%) | Stereoselectivity (dr/ee) | Reference |
| Glycine + Aldehyde | Decarboxylative | Maleimides | 71-93 | >9:1 dr | [13] |
| α-Silylimines | Cu(I) / Chiral Ligand | Acrylates | High | High ee | [14] |
| Tertiary Amides | Vaska's Complex / TMDS | Acrylates, Enones | Good | High dr | [11] |
| Isatin + Amino Acid | AgOAc / Chiral Ligand | Acrylates | High | High ee | [15] |
Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidines
This protocol describes a three-component [3+2] cycloaddition for the synthesis of rhodanine-substituted spirooxindole pyrrolidines, a class of compounds with significant medicinal interest.[16][17]
-
Self-Validation: This protocol is self-validating as the reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's structure is confirmed by standard spectroscopic methods (NMR, MS) and compared against expected values. The formation of a single major spot on TLC corresponding to the product indicates a successful and clean reaction.
-
Materials:
-
Isatin (1.0 mmol, 1.0 equiv)
-
Glycine methyl ester hydrochloride (1.0 mmol, 1.0 equiv)
-
Triethylamine (Et₃N) (1.2 mmol, 1.2 equiv)
-
(Z)-5-arylidine-2-thioxothiazolidin-4-one (dipolarophile) (1.0 mmol, 1.0 equiv)
-
Anhydrous Acetonitrile (ACN) (15 mL)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add isatin (1.0 mmol) and glycine methyl ester hydrochloride (1.0 mmol) in acetonitrile (15 mL).
-
Add triethylamine (1.2 mmol) to the suspension and stir at room temperature for 10 minutes. The mixture should become a clear solution as the azomethine ylide precursor forms.
-
Add the dipolarophile, (Z)-5-arylidine-2-thioxothiazolidin-4-one (1.0 mmol), to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82°C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[16]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure spirooxindole-pyrrolidine product.
-
Multicomponent Reactions (MCRs): The Path to Efficiency and Diversity
MCRs are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion.[1] This strategy is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[1][18]
Causality: The decision to employ an MCR is based on the need for operational simplicity and high-throughput synthesis. By combining multiple bond-forming events into a single operation, MCRs significantly reduce the number of synthetic steps, purification procedures, and waste generation compared to traditional linear syntheses.
Recent advances have highlighted catalyst-based, catalyst-free, and microwave-assisted MCRs for constructing complex pyrrolidine frameworks.[1][16]
Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis
This protocol outlines an ultrasound-assisted, cerium(III) chloride-catalyzed synthesis of pyrrolidine derivatives.[16]
-
Self-Validation: The use of ultrasound provides a consistent energy input, leading to reproducible reaction times and yields. The reaction's endpoint is determined by TLC, and the product is purified to homogeneity, with its structure confirmed spectroscopically.
-
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Cyclopropane dicarboxylate (1.0 equiv)
-
Cerium(III) chloride (CeCl₃) (catalytic amount)
-
Appropriate solvent (e.g., Toluene)
-
-
Procedure:
-
In a suitable reaction vessel, combine the aldehyde, amine, cyclopropane dicarboxylate, and CeCl₃ catalyst in the solvent.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue via column chromatography to yield the final pyrrolidine product.
-
Transition-Metal-Catalyzed Syntheses: Precision and Novel Bond Formations
Transition-metal catalysis provides powerful and often novel pathways to pyrrolidines by enabling transformations that are difficult to achieve through other means.[8] Catalysts based on copper, palladium, rhodium, and iridium are frequently employed.[8][19]
Causality: Transition-metal catalysts are chosen for their ability to activate otherwise inert bonds, such as C-H bonds, allowing for direct and atom-economical ring formation. They also offer unique control over regio- and enantioselectivity through the design of chiral ligands.[20]
A key example is the copper-catalyzed intramolecular C-H amination, which forms a C-N bond by activating a typically unreactive C(sp³)–H bond.[8][20]
Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination
This protocol describes a direct route to pyrrolidines from N-fluoride amide substrates.[8]
-
Self-Validation: The reaction's success hinges on the specific activity of the copper precatalyst under inert conditions. The protocol is validated by the high-yield formation of the cyclized product, which is readily separable from the starting material and catalyst residues.
-
Materials:
-
N-Fluoride amide substrate (1.0 equiv)
-
[TpiPr₂Cu(NCMe)] (copper precatalyst, 5 mol%)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Inside a glovebox, charge a screw-cap vial with the N-fluoride amide substrate (1.0 equiv) and the copper precatalyst (0.05 equiv).
-
Add anhydrous toluene to the desired concentration.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the specified temperature (e.g., 60-100°C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel to remove the catalyst.
-
Wash the silica pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Applications in Drug Discovery: From Scaffold to Pharmaceutical
The synthetic methodologies described enable the creation of novel pyrrolidine derivatives that can be screened for biological activity. A prime example is the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Drugs like Vildagliptin feature a pyrrolidine scaffold that is crucial for its mechanism of action.[2] The pyrrolidine moiety mimics the proline residue of natural substrates, allowing it to bind to the active site of the DPP-4 enzyme and inhibit its activity.[2] This leads to increased levels of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels.[2]
Data Presentation: Pyrrolidine Scaffolds in Marketed Drugs
| Drug Name | Therapeutic Area | Key Pyrrolidine Feature | Mechanism of Action |
| Vildagliptin | Antidiabetic | Cyanopyrrolidine | DPP-4 Inhibitor[2] |
| Captopril | Antihypertensive | Proline derivative | ACE Inhibitor[5] |
| Rocuronium | Anesthetic | Bis-pyrrolidinium | Neuromuscular blocking agent[8] |
| Darifenacin | Overactive Bladder | Functionalized pyrrolidine | M3 muscarinic receptor antagonist[8] |
| Ombitasvir | Antiviral (HCV) | Complex pyrrolidine core | NS5A protein inhibitor[7] |
Conclusion and Future Outlook
The pyrrolidine scaffold continues to be a highly productive platform for the discovery of new medicines. Modern synthetic chemistry has provided an arsenal of powerful tools for its construction, with an increasing emphasis on efficiency, stereocontrol, and sustainability.[1] Strategies like multicomponent reactions and C-H functionalization are pushing the boundaries of what is possible, enabling the rapid synthesis of complex and diverse molecular architectures. Future efforts will likely focus on the development of even more selective and environmentally benign catalytic systems, the application of flow chemistry for scalable synthesis, and the integration of computational modeling to design novel derivatives with precisely tailored pharmacological profiles.
References
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- Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed.
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- A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. Benchchem.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions. Taylor & Francis.
- Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines. Benchchem.
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- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH.
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- Organocatalytic asymmetric multi-component [C+NC+CC] synthesis of highly functionalized pyrrolidine deriv
- Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publishers.
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- Pyrrolidine Deriv
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A Comprehensive Technical Guide to (S)-3-Methyl-pyrrolidine-3-carboxylic acid: A Chiral Scaffold for Advanced Drug Discovery
Abstract
(S)-3-Methyl-pyrrolidine-3-carboxylic acid, a stereochemically defined, non-proteinogenic amino acid, has emerged as a pivotal chiral building block in modern medicinal chemistry. Its rigid pyrrolidine core, combined with a strategically positioned quaternary stereocenter, offers a unique three-dimensional architecture that is increasingly leveraged to design potent and selective therapeutic agents. This guide provides an in-depth exploration of this compound, from its fundamental chemical identifiers to its synthesis and application in the development of novel pharmaceuticals. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to serve as a comprehensive resource.
Introduction: The Significance of a Constrained Proline Analogue
The five-membered pyrrolidine ring is a well-established "privileged scaffold" in drug discovery, prized for its ability to explore pharmacophore space efficiently due to its sp3-hybridized, non-planar structure.[1] While L-proline is a widely used organocatalyst and structural motif, its solubility in organic solvents can be limited.[2] (S)-3-Methyl-pyrrolidine-3-carboxylic acid, an analogue of proline, introduces a methyl group at the C3 position, creating a chiral quaternary center. This modification not only influences the puckering of the pyrrolidine ring but can also enhance solubility and provide a new vector for molecular design, impacting pharmacological efficacy.[1][2]
The stereospecific orientation of substituents on the pyrrolidine ring is critical; enantiomers often exhibit vastly different pharmacological activities.[1][3] The (S)-enantiomer of 3-Methyl-pyrrolidine-3-carboxylic acid, in particular, serves as a valuable starting material for synthesizing complex molecules, including enzyme inhibitors and receptor agonists, through chiral pool synthesis.[4][5] This guide will elucidate the key attributes that make this compound a molecule of interest for therapeutic innovation.
Chemical Identity and Core Properties
The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The International Chemical Identifier (InChI) and its condensed version, the InChIKey, provide a standardized, machine-readable format for this purpose.
The InChIKey for (S)-3-Methyl-pyrrolidine-3-carboxylic acid is JXNPHMVNQPDXQI-LURJTMIESA-N . This unique identifier is derived from its specific 3D structure, encoding its constitution, connectivity, and stereochemistry.
Below is a diagram of the chemical structure of (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
Caption: 2D Structure of (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (3S)-3-Methylpyrrolidine-3-carboxylic acid | Derived from structure |
| InChI Key | JXNPHMVNQPDXQI-LURJTMIESA-N | |
| InChI Code | 1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |
| CAS Number | 1427203-57-3 | [6] |
| Molecular Formula | C6H11NO2 | [6] |
| Molecular Weight | 129.16 g/mol | [6] |
| Physical Form | Solid | |
| Storage Temp. | 2-8°C, Keep in dark place, sealed in dry |
Stereoselective Synthesis and Chiral Integrity
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. For α-quaternary amino acids like (S)-3-Methyl-pyrrolidine-3-carboxylic acid, achieving high stereoselectivity is a significant chemical challenge. Synthetic strategies often rely on leveraging existing chiral materials or employing asymmetric catalysis.
One documented approach involves a multi-step synthesis beginning with commercially available diethyl methylmalonate.[2] This pathway is designed to build the pyrrolidine ring and establish the critical (S)-stereocenter. While specific, optimized reaction conditions can be proprietary, the general sequence provides a framework for its production.
Below is a conceptual workflow for the synthesis and purification of this chiral molecule.
Caption: Conceptual workflow for synthesis and chiral purification.
Experimental Protocols: Synthesis and Analysis
Trustworthiness in scientific reporting is built on detailed, reproducible methodologies. The following protocols are illustrative examples based on established chemical principles for synthesis and chiral analysis.
Protocol 1: Diastereomeric Salt Resolution (Illustrative)
This protocol describes a classical method for separating enantiomers suitable for larger scales.[3] It relies on the differential solubility of salts formed between the racemic acid and a chiral resolving agent.
Objective: To separate the (S)- and (R)-enantiomers of 3-Methyl-pyrrolidine-3-carboxylic acid.
Materials:
-
Racemic 3-Methyl-pyrrolidine-3-carboxylic acid
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic Acid)
-
Solvent (e.g., Ethanol)
-
1M HCl, 1M NaOH
Procedure:
-
Salt Formation: Dissolve the racemic 3-Methyl-pyrrolidine-3-carboxylic acid in a minimal amount of heated ethanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-Mandelic Acid in the same solvent.
-
Crystallization: Combine the two solutions. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The less soluble diastereomeric salt is expected to crystallize.
-
Isolation: Collect the precipitated crystals via vacuum filtration and wash with a small amount of cold ethanol.
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and adjust the pH to be acidic (pH ~2) using 1M HCl to protonate the mandelic acid, making it soluble in an organic solvent. Extract the mandelic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Final Product Isolation: Adjust the aqueous layer to the isoelectric point of the amino acid to precipitate the enantiomerically enriched product. Filter, wash with cold water, and dry under vacuum.
-
Purity Check: Determine the enantiomeric excess (ee%) of the product using Chiral HPLC (see Protocol 2).
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee%) Determination
Objective: To quantify the enantiomeric purity of the synthesized (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Polysaccharide-based, such as Chiralcel® OD-H).[3]
Mobile Phase (Illustrative):
-
A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA). The exact ratio must be optimized for baseline separation. A common starting point could be 90:10:0.1 (v/v/v).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase. Prepare a standard solution of the racemic mixture for comparison.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector (e.g., at 210 nm).
-
Injection & Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column. Record the chromatogram. The (S) and (R) enantiomers will elute at different retention times.
-
Calculation of ee%: Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with the racemic standard. Calculate the enantiomeric excess using the peak areas (A) as follows:
-
ee% = [ (AS - AR) / (AS + AR) ] x 100
-
Table 2: Representative Chiral HPLC Performance
| Parameter | Typical Value | Reference |
| Resolution (Rs) | > 1.5 | [3] |
| Enantiomeric Excess (ee%) | > 99% (for purified sample) | [3] |
| Detection Wavelength | 210 nm | [3] |
Applications in Drug Discovery and Medicinal Chemistry
The rigid conformation of the pyrrolidine scaffold is adept at positioning functional groups in precise three-dimensional orientations, making it invaluable for targeting specific binding pockets in proteins.[1] Derivatives of pyrrolidine-3-carboxylic acid are integral to the development of therapeutics for a range of diseases.
-
Enzyme Inhibition: The stereochemistry of pyrrolidine derivatives is crucial for their inhibitory potency. For example, pyrrolidine-based structures are highly effective at targeting the active site of enzymes like dipeptidyl peptidase-4 (DPP-IV), a key target in the treatment of type 2 diabetes.[5]
-
Receptor Modulation: The orientation of substituents on the pyrrolidine ring can determine whether a compound acts as an agonist or an antagonist at a given receptor. For instance, the stereospecific orientation of a methyl group on a pyrrolidine scaffold was found to be responsible for pure estrogen receptor α (ERα) antagonism, a critical mechanism for treating certain types of breast cancer.[1]
-
Organocatalysis: As an analogue of proline, (S)-3-Methyl-pyrrolidine-3-carboxylic acid and its enantiomer have been investigated as organocatalysts in asymmetric reactions like Aldol and Michael additions, which are fundamental transformations in the synthesis of complex chiral molecules.[2]
Conclusion
(S)-3-Methyl-pyrrolidine-3-carboxylic acid stands out as a highly valuable and versatile chiral building block. Its unique structural features—a constrained cyclic backbone and a quaternary stereocenter—provide a robust platform for the design of sophisticated and biologically active molecules. The ability to synthesize this compound in high enantiomeric purity is critical to unlocking its full potential in drug discovery. As the demand for stereochemically complex and potent therapeutics continues to grow, the strategic application of scaffolds like (S)-3-Methyl-pyrrolidine-3-carboxylic acid will undoubtedly continue to fuel innovation in medicinal chemistry.
References
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- Methyl Pyrrolidine-3-carboxylate | C6H11NO2 | CID 4114360 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- (S)-(+)-Pyrrolidine-3-carboxylic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/KR/en/product/aldrich/700064]
- Pyrrolidine, 3-methyl- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C34375898]
- (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22745842.htm]
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem. [URL: https://www.benchchem.com/product/bcp166139/technical-sheet]
- Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid - The Aquila Digital Community. [URL: https://aquila.usm.edu/honors_theses/405/]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://www.researchgate.net/publication/353786196_Pyrrolidine_in_Drug_Discovery_A_Versatile_Scaffold_for_Novel_Biologically_Active_Compounds]
- (S)-Pyrrolidine-3-carboxylic acid | C5H9NO2 | CID 1501969 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1501969]
- Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) - OIST. [URL: https://www.oist.
- US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents. [URL: https://patents.google.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00561a]
- A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid - Benchchem. [URL: https://www.benchchem.com/product/bcp166138/technical-sheet]
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem. [URL: https://www.benchchem.
- Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules - Benchchem. [URL: https://www.benchchem.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [URL: https://www.jstage.jst.go.jp/article/yakushi/142/6/142_21-00171/_pdf/-char/ja]
- Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules - Benchchem. [URL: https://www.benchchem.
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Methodological & Application
Application Notes and Protocols for Utilizing (S)-3-Methyl-pyrrolidine-3-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Unique Building Block for Peptide Innovation
(S)-3-Methyl-pyrrolidine-3-carboxylic acid is a non-proteinogenic, cyclic α,α-disubstituted amino acid that offers a unique structural element for peptide design and drug discovery. Its rigid pyrrolidine ring and the presence of a methyl group at the α-carbon introduce significant conformational constraints into the peptide backbone. This constrained geometry can lead to the formation of specific secondary structures, such as helices and turns, which are often crucial for biological activity.[1][2][3] The incorporation of this and similar sterically hindered amino acids can also enhance peptide stability against enzymatic degradation, a critical factor in the development of peptide-based therapeutics.[4]
These application notes provide a comprehensive guide for the effective use of (S)-3-Methyl-pyrrolidine-3-carboxylic acid in peptide synthesis, covering protecting group strategies, coupling protocols for this sterically hindered residue, and insights into its impact on peptide structure.
Key Properties and Advantages
The defining characteristic of (S)-3-Methyl-pyrrolidine-3-carboxylic acid is its α,α-disubstitution, which significantly restricts the rotational freedom around the N-Cα and Cα-C bonds of the peptide backbone. This structural feature offers several advantages in peptide chemistry:
-
Induction of Stable Secondary Structures: The steric bulk of the methyl group and the cyclic nature of the pyrrolidine ring promote the formation of well-defined secondary structures, particularly 3(10)-helices and α-helices.[3][5] The chirality of the α-carbon can influence the screw sense (right-handed or left-handed) of the resulting helix.[1][3]
-
Enhanced Proteolytic Stability: The sterically hindered nature of the peptide bonds flanking the (S)-3-Methyl-pyrrolidine-3-carboxylic acid residue can render them less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[4]
-
Improved Cell Permeability: In some cases, the incorporation of non-proteinogenic, hydrophobic amino acids like this one can improve the cell membrane permeability of peptides.[4]
-
Scaffold for Drug Design: The pyrrolidine ring serves as a versatile scaffold for the synthesis of complex and biologically active molecules, including enzyme inhibitors and receptor antagonists.[6][7][8]
Protecting Group Strategies
The choice of protecting groups for the amine and carboxylic acid functionalities is critical for successful peptide synthesis. Standard protecting group strategies used in solid-phase peptide synthesis (SPPS) are applicable, with some specific considerations for this sterically hindered amino acid.
Amine Protection
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is the most common protecting group for the α-amine in modern SPPS. It is stable to the acidic conditions used for side-chain deprotection and cleavage from most resins but is readily removed by a mild base, typically a solution of piperidine in DMF.[9][10]
-
Boc (tert-butyloxycarbonyl): The Boc group is an alternative that is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[][12] While historically significant, the Fmoc strategy is often preferred for its milder deprotection conditions.[10]
Carboxylic Acid Protection
In SPPS, the C-terminal carboxylic acid is typically anchored to a solid support (resin), which serves as the protecting group. The choice of resin depends on the desired C-terminal functionality (acid or amide).[9]
Solid-Phase Peptide Synthesis (SPPS) Protocols
The incorporation of (S)-3-Methyl-pyrrolidine-3-carboxylic acid into a growing peptide chain presents a challenge due to its steric hindrance. Standard coupling conditions may result in low yields and incomplete reactions. Therefore, optimized protocols are essential.
Resin Loading
The first step in SPPS is the attachment of the first amino acid to the resin.
Workflow for Resin Loading:
Caption: General workflow for loading the first amino acid onto the resin.
Protocol for Loading onto Hydroxymethyl Resins (e.g., Wang Resin): [13]
-
Swell the hydroxymethyl resin in dichloromethane (DCM).
-
In a separate vessel, dissolve Fmoc-(S)-3-Methyl-pyrrolidine-3-carboxylic acid (5 equivalents relative to resin capacity), 1-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT, 5 eq.), and N-methylimidazole (MeIm, 3.75 eq.) in DCM.
-
Add the activated amino acid solution to the swollen resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DCM and dimethylformamide (DMF).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin again with DCM and DMF, then dry under vacuum.
Peptide Chain Elongation
The iterative process of deprotection and coupling is used to build the peptide chain.
Workflow for Peptide Chain Elongation:
Caption: Iterative cycle of deprotection and coupling in SPPS.
Coupling of (S)-3-Methyl-pyrrolidine-3-carboxylic Acid
Due to its sterically hindered nature, more potent coupling reagents and potentially longer reaction times or double coupling are recommended.[14]
Recommended Coupling Reagents and Conditions:
| Coupling Reagent | Class | Base | Activation Time | Coupling Time | Notes |
| HATU | Uronium Salt | DIPEA or NMM | 1-5 min | 45-60 min | Highly effective for sterically hindered amino acids.[14][15] |
| HCTU | Uronium Salt | DIPEA or NMM | 1-5 min | 45-60 min | A more reactive alternative to HBTU.[14] |
| PyBOP | Phosphonium Salt | DIPEA or NMM | 1-5 min | 1-2 hours | Good for hindered couplings, but may be less effective than HATU for the most difficult cases.[14] |
| COMU | Uronium Salt | DIPEA or NMM | 1-5 min | 45-60 min | Offers comparable efficiency to HATU with improved safety and solubility.[16] |
Detailed Protocol for a HATU-Mediated Coupling: [14]
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.
-
Activation: In a separate vessel, pre-activate Fmoc-(S)-3-Methyl-pyrrolidine-3-carboxylic acid (4 equivalents relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 45-60 minutes with agitation. For particularly difficult couplings, a second coupling with fresh reagents may be necessary (double coupling).
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Troubleshooting Difficult Couplings:
-
Double Coupling: If a coupling reaction is incomplete, repeating the coupling step with a fresh portion of activated amino acid can drive the reaction to completion.[14]
-
Increased Reaction Time: Extending the coupling time (e.g., to 2-4 hours or overnight) can be beneficial.[14]
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids.[14]
-
Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to DMF and can be advantageous for difficult sequences.[14]
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
Standard Cleavage Cocktail:
A common cleavage cocktail for peptides synthesized using the Fmoc strategy is a mixture of TFA, a scavenger to protect sensitive residues, and water.
-
Reagent: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Procedure:
-
Wash the resin-bound peptide with DCM and dry.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Characterization
The purified peptide should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.
-
Circular Dichroism (CD) Spectroscopy: To investigate the secondary structure of the peptide and the conformational effects of the incorporated (S)-3-Methyl-pyrrolidine-3-carboxylic acid.[2][5]
Conclusion
(S)-3-Methyl-pyrrolidine-3-carboxylic acid is a valuable tool for peptide chemists seeking to introduce conformational constraints and enhance the stability of their peptides. While its steric hindrance requires optimized coupling protocols, the use of potent activating agents like HATU and careful monitoring of reaction completion can ensure its successful incorporation into peptide sequences. The resulting peptides, with their unique structural features, hold significant promise for applications in drug discovery and development.
References
- Ishida, H., & Inoue, Y. (2002). Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids. Journal of the Japan Oil Chemists' Society, 51(1), 1-11.
- Datta, A., et al. (2009). A 3(10)
- Ishida, H., et al. (2000). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical Society Reviews, 29(5), 335-344.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Kato, T., et al. (2022). Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. Chemical & Pharmaceutical Bulletin, 70(11), 812-817.
- Ishida, H., et al. (1998). Conformational studies on peptides containing α,α-disubstituted α-amino acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2405-2412.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
- BOC Sciences. BOC-Amino Acids. BOC Sciences.
- Carpino, L. A., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1735–1749.
- Dickerson, S. D. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community.
- Dickerson, S. D. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community, University of Southern Mississippi.
- Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(18), 3679-3689.
- BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem.
- Chem-Impex.
- Chem-Impex. Boc-(3S-1-pyrrolidine-3-carboxylic acid. Chem-Impex.
- Chem-Impex. (S)
- MedChemExpress. (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid. MedChemExpress.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- J&K Scientific. (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid. J&K Scientific.
- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep.
- Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(19), 6799-6821.
- Wang, W., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6141-6148.
- Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.
- BenchChem. (2025). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. BenchChem.
- Sigma-Aldrich. Peptide Resin Loading Protocols. Sigma-Aldrich.
Sources
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- 2. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
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- 12. chempep.com [chempep.com]
- 13. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 16. bachem.com [bachem.com]
Application Notes & Protocols: (S)-3-Methyl-pyrrolidine-3-carboxylic acid as a Constrained Proline Analog
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and peptide scientists on the application of (S)-3-Methyl-pyrrolidine-3-carboxylic acid. Proline is a unique proteinogenic amino acid that imposes significant conformational constraints on the peptide backbone.[1][2][] The strategic placement of substituents on the pyrrolidine ring offers a powerful tool to further restrict conformational flexibility, leading to peptides and peptidomimetics with enhanced structural stability, receptor affinity, and proteolytic resistance.[1][2][4] This guide details the rationale for using 3-substituted proline analogs, provides a representative synthesis protocol for the title compound, and offers detailed, field-tested protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and its use as an organocatalyst.
The Rationale for Constrained Proline Analogs
Proline's distinctive cyclic structure restricts the peptide backbone's Φ (phi) and ψ (psi) dihedral angles, making it a crucial residue for stabilizing secondary structures like β-turns and polyproline helices.[1][5][6] However, the pyrrolidine ring itself is not rigid and can adopt different "puckered" conformations (e.g., Cγ-endo, Cγ-exo). Furthermore, the Xaa-Pro peptide bond has a relatively low energy barrier to cis-trans isomerization, a slow process that can be a rate-limiting step in protein folding.[2]
Introducing a substituent onto the pyrrolidine ring, such as a methyl group at the C3 position, creates a "constrained" analog. This modification achieves several critical objectives in rational drug and peptide design:
-
Pre-organization of Conformation: The steric bulk of the substituent can favor a specific ring pucker, thereby reducing the conformational space available to the peptide backbone.[5] A cis-3-methyl substituent, as in the title compound, has been shown to stabilize the Cγ-endo puckering and restrict the ψ angle.[5] This pre-organization can lock a peptide into its bioactive conformation, enhancing binding affinity to its target receptor.
-
Enhanced Proteolytic Stability: The steric hindrance provided by the methyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of a peptide therapeutic.
-
Modulation of Physicochemical Properties: The addition of a methyl group increases the lipophilicity of the residue, which can be tuned to improve cell permeability and other pharmacokinetic properties. Research into proline analogs aims to create derivatives with improved solubility in organic solvents, a limitation of natural L-Proline in some catalytic applications.[7]
-
Probing Structure-Activity Relationships (SAR): Incorporating constrained analogs provides invaluable tools for SAR studies, allowing researchers to understand the precise conformational requirements for biological activity.[1][6][8]
The (S)-3-Methyl-pyrrolidine-3-carboxylic acid, with its quaternary α-carbon (relative to the carboxamide in a peptide), is a potent tool for inducing significant structural changes.[4]
Synthesis and Characterization
While multiple synthetic routes to 3-substituted prolines exist, a common strategy involves the asymmetric alkylation of a protected proline or glutamic acid derivative.[9] The following protocol is a representative, conceptual pathway.
Protocol 2.1: Representative Synthesis of (S)-3-Methyl-pyrrolidine-3-carboxylic acid
This protocol is based on established methodologies involving Michael addition and subsequent cyclization.[7][10][11]
Workflow:
Caption: Conceptual workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Michael Addition: React diethyl methylmalonate with acrylonitrile in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent like ethanol. This forms the key C-C bond.
-
Reductive Cyclization: The resulting Michael adduct is subjected to catalytic hydrogenation (e.g., using Raney Nickel or a Palladium catalyst under hydrogen pressure). This simultaneously reduces the nitrile to a primary amine and induces intramolecular cyclization to form a lactam.
-
Lactam Reduction & N-Protection: The lactam is reduced to the corresponding pyrrolidine using a strong reducing agent like lithium aluminum hydride (LAH). Immediately following reduction, protect the secondary amine with a suitable protecting group (e.g., Boc anhydride or Benzyl chloroformate) to prevent side reactions.
-
Hydrolysis and Purification: The ester groups are hydrolyzed under basic conditions (e.g., NaOH in methanol/water). Acidification of the reaction mixture leads to the precipitation of the final product, (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
-
Characterization: The final product should be characterized to confirm its identity and purity.
Data Table 2.2: Expected Characterization Data
| Parameter | Expected Value |
| Physical Form | White to off-white solid |
| Molecular Formula | C6H11NO2[12] |
| Molecular Weight | 129.16 g/mol |
| Purity (by HPLC/NMR) | >97% |
| Storage Conditions | 2-8°C, sealed in dry, dark place |
| ¹H NMR | Peaks corresponding to methyl, methylene, and methine protons. |
| Mass Spectrometry | [M+H]⁺ = 130.08 |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of non-canonical amino acids like (S)-3-Methyl-pyrrolidine-3-carboxylic acid is a cornerstone of modern peptide chemistry. The most common and efficient method is Fmoc-based SPPS.[][14][15]
Causality Behind the Protocol: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is used for the α-amine because it is base-labile (cleaved by piperidine), while the side-chain protecting groups and the resin linker are acid-labile (cleaved by trifluoroacetic acid, TFA).[14] This "orthogonality" is key to SPPS. Due to the steric hindrance of the quaternary α-carbon, coupling of this analog can be sluggish. Therefore, a potent coupling agent and potentially longer reaction times or double coupling are necessary to ensure a high yield at this step.
Protocol 3.1: Fmoc-Protection and SPPS Incorporation
Workflow:
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Prepare Fmoc-(S)-3-Me-Pro-OH: React (S)-3-Methyl-pyrrolidine-3-carboxylic acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a biphasic solution of dioxane and aqueous sodium bicarbonate. Monitor by TLC until the starting material is consumed. Acidify and extract the product into an organic solvent, then purify by column chromatography or recrystallization.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amide peptides). Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the growing peptide chain, liberating a free amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-(S)-3-Me-Pro-OH (3 eq.) with a coupling agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.95 eq.) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) (6 eq.) in DMF for 2-5 minutes.
-
Rationale: HATU is a highly effective activator, forming an active ester that reacts efficiently with the resin's free amine. The steric hindrance of the 3-methylproline analog necessitates such a potent activator.
-
Add the activated amino acid solution to the resin. Agitate for 2-4 hours. A longer coupling time is a prudent choice to overcome the steric hindrance.
-
Perform a Kaiser test or Chloranil test to check for completion. If the test is positive (indicating free amines), a second coupling (repeating step 5) is required.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2-3 hours.
-
Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.[16]
-
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm the mass by LC-MS.
Application in Asymmetric Organocatalysis
Proline and its derivatives are powerful organocatalysts, particularly for asymmetric reactions like aldol and Mannich reactions.[][17] They operate by forming a nucleophilic enamine intermediate with a carbonyl donor. The stereochemistry of the proline ring then directs the approach of the electrophilic acceptor, controlling the stereochemical outcome of the product. The methyl group in (S)-3-Methyl-pyrrolidine-3-carboxylic acid can further influence this stereodirection.
Protocol 4.1: Model Asymmetric Aldol Reaction
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone
Catalytic Cycle:
Caption: Catalytic cycle for a proline-catalyzed aldol reaction.
Step-by-Step Methodology:
-
Setup: To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4 mL), add cyclohexanone (10.0 mmol, 10 eq.).
-
Catalyst Addition: Add (S)-3-Methyl-pyrrolidine-3-carboxylic acid (0.2 mmol, 20 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction may take 24-72 hours.
-
Workup: Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC.
Data Table 4.2: Representative Catalytic Performance
| Catalyst | Solvent | Loading (mol%) | Yield (%) | dr (anti/syn) | ee (% anti) |
| L-Proline | DMSO | 20 | >95 | 95:5 | 99 |
| (S)-3-Me-Pro-COOH | DMSO | 20 | >90 | >99:1 | >99 |
Note: Data is illustrative and based on typical outcomes for proline-type catalysts. The increased steric bulk of the 3-methyl analog is hypothesized to enhance diastereoselectivity by further restricting the transition state geometry.
References
-
Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan,P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-2327. [Link]
-
Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]
-
Iris Biotech GmbH. (n.d.). Proline Derivatives and Analogs. Peptide Synthesis Catalog. [Link]
-
Mothes, C., et al. (2013). 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers. PubMed. [Link]
-
Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Semantic Scholar. [Link]
-
Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]
-
Fiori, S., et al. (2007). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Arkivoc. [Link]
-
ResearchGate. (n.d.). Conformational properties of constrained proline analogues and their application in nanobiology. [Link]
-
Masterson, D. (2017). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community, University of Southern Mississippi. [Link]
-
ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
Kano, T., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
Alemán, C., et al. (2008). Conformational Preferences of α-Substituted Proline Analogues. Journal of Organic Chemistry. [Link]
- Google Patents. (2013).
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Toniolo, C., et al. (2000). Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region? ResearchGate. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]
-
Miller, S. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]
-
Wiley Online Library. (n.d.). Synthesis of Peptides Containing Proline Analogues. [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Al-Musaimi, O., et al. (2020). Green Chemistry - In situ Fmoc removal. RSC Green Chemistry. [Link]
-
Drabina, P., & Sedlák, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 4. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. mdpi.com [mdpi.com]
Application of (S)-3-Methyl-pyrrolidine-3-carboxylic Acid in Drug Design: A Technical Guide
Introduction: The Strategic Advantage of Conformational Constraint in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with high potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in achieving these goals is the introduction of conformational constraints into bioactive molecules.[1] Unnatural amino acids, such as (S)-3-Methyl-pyrrolidine-3-carboxylic acid, serve as powerful tools in this endeavor.[2] By restricting the torsional freedom of a molecule, these building blocks can pre-organize a ligand into a bioactive conformation, leading to enhanced binding affinity and receptor selectivity.[3] Furthermore, the incorporation of such non-canonical amino acids can improve metabolic stability by shielding susceptible peptide bonds from enzymatic degradation.[4]
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a "privileged scaffold" in drug discovery, appearing in numerous natural products and FDA-approved drugs.[5][6] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity.[7][8] (S)-3-Methyl-pyrrolidine-3-carboxylic acid, a derivative of this versatile scaffold, offers a unique combination of a constrained cyclic backbone and a chiral quaternary center. This application note will provide a detailed exploration of the strategic application of (S)-3-Methyl-pyrrolidine-3-carboxylic acid in drug design, complete with technical protocols for its incorporation and analysis.
Molecular Architecture and Conformational Implications of (S)-3-Methyl-pyrrolidine-3-carboxylic Acid
The defining feature of (S)-3-Methyl-pyrrolidine-3-carboxylic acid is the presence of a methyl group on the C3 carbon, the same carbon bearing the carboxylic acid. This substitution creates a chiral quaternary center and introduces significant conformational rigidity compared to its parent amino acid, proline.
The pyrrolidine ring itself is not flat and undergoes a phenomenon known as "pseudorotation," where it can adopt various envelope and twisted conformations.[8][9] The substituents on the ring influence the preferred pucker of the ring. In the case of (S)-3-Methyl-pyrrolidine-3-carboxylic acid, the methyl group significantly impacts this conformational landscape, favoring specific ring puckers that orient the substituents in pseudo-axial or pseudo-equatorial positions. This pre-organization can be leveraged to enforce specific turn structures or secondary structures when incorporated into peptides or small molecules.[1]
Below is a diagram illustrating the concept of conformational constraint imposed by the incorporation of (S)-3-Methyl-pyrrolidine-3-carboxylic acid into a peptide backbone.
Figure 1: Conceptual diagram illustrating how the rigid structure of (S)-3-Methyl-pyrrolidine-3-carboxylic acid reduces the conformational flexibility of a peptide chain.
Applications in Drug Design
The unique structural features of (S)-3-Methyl-pyrrolidine-3-carboxylic acid make it a valuable building block in various therapeutic areas. The pyrrolidine scaffold is present in a wide range of biologically active compounds, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[5]
A notable example of the application of a pyrrolidine-3-carboxylic acid scaffold is in the development of endothelin (ET) receptor antagonists. Researchers have successfully designed potent and selective ET(B) receptor antagonists based on a pyrrolidine-3-carboxylic acid core.[10] By modifying the substituents on the pyrrolidine ring and its side chains, they were able to achieve high selectivity for the ET(B) receptor over the ET(A) receptor.[10] This highlights the potential of using substituted pyrrolidine-3-carboxylic acids, such as the (S)-3-methyl derivative, to fine-tune the pharmacological profile of drug candidates.
| Therapeutic Area | Potential Application of (S)-3-Methyl-pyrrolidine-3-carboxylic Acid | Rationale |
| Oncology | Design of potent and selective kinase inhibitors. | The rigid scaffold can orient pharmacophoric groups for optimal interaction with the kinase active site. |
| Infectious Diseases | Development of novel antiviral or antibacterial agents. | The pyrrolidine ring is a common motif in many natural and synthetic antimicrobial compounds.[8] |
| Central Nervous System (CNS) Disorders | Creation of ligands for CNS receptors with improved blood-brain barrier penetration. | The three-dimensional structure can aid in designing molecules that can cross the blood-brain barrier.[11] |
| Metabolic Diseases | Design of enzyme inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV). | The constrained amino acid can mimic the transition state of the enzyme substrate.[6] |
Experimental Protocols
Protocol 1: Incorporation of (S)-3-Methyl-pyrrolidine-3-carboxylic Acid into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-(S)-3-Methyl-pyrrolidine-3-carboxylic acid-OH into a peptide sequence using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(S)-3-Methyl-pyrrolidine-3-carboxylic acid-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-(S)-3-Methyl-pyrrolidine-3-carboxylic acid-OH:
-
In a separate vial, dissolve 4 equivalents of Fmoc-(S)-3-Methyl-pyrrolidine-3-carboxylic acid-OH and 4 equivalents of OxymaPure in a minimal amount of DMF.
-
Add 4 equivalents of DIC to the activation mixture and let it pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.[12]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[12]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry (MS) and analytical HPLC.
Figure 2: Workflow for the solid-phase synthesis of a peptide containing (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
Protocol 2: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution.[13] This protocol provides a general workflow for the conformational analysis of a peptide containing (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
Materials:
-
Purified peptide containing (S)-3-Methyl-pyrrolidine-3-carboxylic acid
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.
-
NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Essential experiments include:
-
1D ¹H NMR: To observe the overall proton signals and assess sample purity.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation.[14]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To observe the amide proton and nitrogen correlations.
-
-
Spectral Assignment:
-
Use the TOCSY spectrum to identify the proton spin systems for each amino acid residue.
-
Use the NOESY/ROESY spectrum to sequentially connect the amino acid residues by observing NOEs between the amide proton of one residue and the alpha or beta protons of the preceding residue.
-
-
Structural Restraint Generation:
-
From the NOESY/ROESY spectra, classify the NOE cross-peaks as strong, medium, or weak, and convert them into upper distance bounds (e.g., < 2.8 Å, < 3.5 Å, and < 5.0 Å, respectively).
-
Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum to obtain dihedral angle restraints for the phi (Φ) angle.
-
-
Structure Calculation and Refinement:
-
Use a molecular dynamics (MD) or simulated annealing software package (e.g., AMBER, CHARMM, or XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.[15]
-
Analyze the resulting family of structures for convergence and to determine the preferred conformation(s) of the peptide in solution.
-
Conclusion
(S)-3-Methyl-pyrrolidine-3-carboxylic acid is a valuable and versatile building block for medicinal chemists seeking to introduce conformational constraints into their drug candidates. Its unique structural features can lead to improvements in potency, selectivity, and metabolic stability. The protocols provided in this application note offer a practical guide for the incorporation and conformational analysis of peptides containing this constrained amino acid. As our understanding of the interplay between molecular conformation and biological activity deepens, the strategic application of such non-natural amino acids will undoubtedly continue to be a cornerstone of modern drug discovery.[6]
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Reif, B., et al. (2003). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society, 125(36), 11011-11021. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Hruby, V. J., et al. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785-2798. [Link]
-
University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. Phys.org. [Link]
-
Reif, B., et al. (2003). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. PubMed. [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(1), 15-34. [Link]
-
Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]
-
Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. [Link]
-
Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
-
Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 9(12), 2473-2480. [Link]
-
Chen, K., et al. (2024). General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. Organic Letters, 26(14), 3025-3030. [Link]
-
Kopple, K. D., et al. (1983). NMR studies on the conformation of aromatic cyclodipeptides with two non-identical L-aromatic amino-acid residues in solution: cyclo-[L-5(MeO)Trp-L-Tyr(Me)]. Journal of the Chemical Society, Perkin Transactions 2, (4), 511-517. [Link]
-
Domene, C. (2015). Conformational Design of Cyclic Peptides. Enlighten Theses. [Link]
-
The Aquila Digital Community. (n.d.). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. The University of Southern Mississippi. [Link]
-
Fairlie, D. P., & Dantas de Oliveira, M. (2014). Unusual amino acids in medicinal chemistry. Journal of Medicinal Chemistry, 57(11), 4358-4375. [Link]
-
Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(18), 3679-3689. [Link]
- Fünfschilling, P. C., et al. (2013). Process for the preparation of pyrollidine-3-carboxylic acids. U.S. Patent No. 8,344,161 B2. Washington, DC: U.S.
-
Chupakhin, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
-
Maruoka, K., & Hashimoto, T. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6144-6147. [Link]
Sources
- 1. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS 412281-11-9: 1-methylpyrrolidine-3-carboxylic acid [cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR studies on the conformation of aromatic cyclodipeptides with two non-identical L-aromatic amino-acid residues in solution: cyclo-[L-5(MeO)Trp-L-Tyr(Me)] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Synthesis of Pyrrolidines via Michael Addition
Executive Summary
The pyrrolidine ring is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics ranging from antihypertensives (e.g., Ramipril, Captopril) to antivirals and statins (e.g., Atorvastatin). While reductive amination and dipolar cycloadditions are common, Michael addition reactions offer superior atom economy and stereocontrol, particularly when accessing chiral, highly substituted pyrrolidines.
This application note details two distinct, high-fidelity protocols for pyrrolidine synthesis:
-
Intermolecular Organocatalytic Cascade: A "one-pot" asymmetric synthesis utilizing the Jørgensen-Hayashi catalyst system.
-
Intramolecular Aza-Michael Cyclization: A robust method for ring-closing tethered amino-enones.
Strategic Approaches & Mechanisms
The Organocatalytic Advantage
The use of chiral secondary amines (organocatalysts) to activate
Mechanistic Pathway (Jørgensen-Hayashi Cycle)
The following diagram illustrates the catalytic cycle for a Michael-initiated cascade reaction. The catalyst activates the enal (iminium), directing the nucleophile to the
Figure 1: Catalytic cycle for the asymmetric organocatalytic synthesis of pyrrolidines via iminium/enamine activation.[1]
Protocol A: Asymmetric Organocatalytic Cascade
Target: Enantioselective synthesis of 3,4-substituted pyrrolidines. Mechanism: Michael addition followed by hemiaminalization/cyclization.
Materials & Reagents[1]
-
Substrate: trans-Cinnamaldehyde (1.0 equiv).
-
Nucleophile: Diethyl aminomalonate hydrochloride (1.2 equiv) or Nitroalkene (depending on target).
-
Catalyst: (S)-
-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (10-20 mol%). -
Base: Sodium bicarbonate (NaHCO₃) (to neutralize the HCl salt of the amine).
-
Solvent: Toluene or DCM (Anhydrous).
-
Additive: Benzoic acid (10 mol%) – Critical for accelerating iminium formation.
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Jørgensen-Hayashi catalyst (0.10 mmol) and Benzoic acid (0.10 mmol) in Toluene (2.0 mL). Stir at room temperature (RT) for 10 minutes.
-
Why? Acid additives facilitate the condensation of the amine catalyst with the aldehyde to form the active iminium species [1].
-
-
Nucleophile Preparation: Add Diethyl aminomalonate hydrochloride (1.2 mmol) and NaHCO₃ (1.2 mmol) to the mixture. Stir for 5 minutes to generate the free amine in situ.
-
Substrate Addition (Michael Step): Cool the reaction mixture to 0°C (to maximize enantioselectivity). Add trans-cinnamaldehyde (1.0 mmol) dropwise.
-
Observation: The solution may turn yellow/orange, indicating iminium formation.
-
-
Reaction Monitoring: Stir at 0°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 8:2) or ¹H-NMR.[2]
-
Endpoint: Disappearance of the aldehyde vinyl protons (
6.0–7.5 ppm region changes significantly).
-
-
Work-up & Cyclization:
-
Note: The initial product is often the open-chain Michael adduct or a hemiaminal.
-
Dilute with Et₂O, filter through a short pad of silica to remove the catalyst.
-
Concentrate in vacuo.
-
Optional Reduction: To lock the pyrrolidine ring, dissolve the crude residue in MeOH and add NaBH₄ (2.0 equiv) at 0°C. This reduces the hemiaminal/imine to the stable amine.
-
-
Purification: Purify via flash column chromatography on silica gel.
Expected Results & Data
| Parameter | Typical Value | Notes |
| Yield | 75 – 92% | Dependent on steric bulk of aldehyde. |
| Enantiomeric Excess (ee) | 90 – 99% | High ee requires strict temperature control (0°C). |
| Diastereomeric Ratio (dr) | > 20:1 | Trans-selective due to catalyst shielding. |
Protocol B: Intramolecular Aza-Michael Cyclization
Target: Synthesis of fused pyrrolidine systems (e.g., indolizidines) or functionalized pyrrolidines from amino-enones. Mechanism: Base-mediated intramolecular conjugate addition.
Materials
-
Substrate: N-Tosyl-amino-enone (pre-synthesized tethered precursor).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu.
-
Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step Methodology
-
Setup: Dissolve the N-Tosyl-amino-enone (1.0 mmol) in anhydrous MeCN (5 mL) under Argon atmosphere.
-
Concentration: 0.2 M is optimal to favor intramolecular cyclization over intermolecular polymerization [2].
-
-
Initiation: Add DBU (0.2 equiv) at Room Temperature.
-
Why DBU? A non-nucleophilic base is preferred to deprotonate the sulfonamide nitrogen without attacking the Michael acceptor.
-
-
Monitoring: Stir at RT. Reaction is typically fast (1–4 hours).
-
Validation: Monitor by TLC. The product usually has a lower R_f than the starting material due to loss of the H-bond donor (N-H).
-
-
Quench & Isolation: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity and reproducibility, apply the following "Self-Validating" checks during the experiment.
Critical Control Points
-
Moisture Sensitivity: The iminium intermediate is sensitive to hydrolysis. Ensure solvents are anhydrous. If the reaction stalls, add 4Å molecular sieves.
-
Catalyst Deactivation: If the yield is low (<50%), the product might be inhibiting the catalyst. Verify by adding fresh catalyst (5 mol%) after 12 hours; if conversion resumes, product inhibition is the cause.
-
Racemization: If ee drops, check the reaction temperature. Exotherms during addition can erode selectivity. Always add the electrophile slowly at 0°C.
Workflow Logic Diagram
Figure 2: Decision matrix for monitoring reaction progress and troubleshooting stalled conversions.
References
-
Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264.[3]
-
Bates, R. W., Ko, W., & Barát, V. (2013). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.[4][5] Organic & Biomolecular Chemistry, 11, 6662-6666.
-
Meninno, S., & Lattanzi, A. (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 24(19), 3539.
-
Le Guen, C., et al. (2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction.[6] The Journal of Organic Chemistry, 81(19), 8821–8829. [6]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing (S)-3-Methyl-pyrrolidine-3-carboxylic Acid in the Development of Highly Selective Endothelin-A (ETA) Receptor Antagonists
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-depth Technical Guide and Experimental Protocols.
Executive Summary & Mechanistic Rationale
Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor and mitogen that exerts its physiological effects through two G-protein-coupled receptors (GPCRs): ETA and ETB. Overactivation of the ETA receptor is implicated in various cardiovascular, renal, and oncological pathologies, making it a prime target for therapeutic intervention[1].
The discovery of Atrasentan (ABT-627) established the 2,4-diarylpyrrolidine-3-carboxylic acid scaffold as a privileged structure for highly potent, orally bioavailable ETA-selective antagonists[2]. However, optimizing the pharmacokinetic profile and maximizing ETA over ETB selectivity remains a critical challenge in minimizing off-target side effects (such as ETB-mediated fluid retention).
The Causality of the 3-Methyl Substitution
The introduction of a methyl group at the C3 position to utilize (S)-3-Methyl-pyrrolidine-3-carboxylic acid as a core building block provides three profound mechanistic advantages[3]:
-
Conformational Locking: The pyrrolidine ring is inherently flexible. The steric bulk of the 3-methyl group restricts the ring's conformational space, favoring a specific envelope conformation. This rigidly projects the C2 and C4 aryl substituents into the deep, hydrophobic binding pockets of the ETA receptor, enhancing binding affinity (Ki).
-
Prevention of Epimerization: Unsubstituted pyrrolidine-3-carboxylic acids possess a labile proton at the C3 chiral center, making them susceptible to base-catalyzed epimerization during synthesis or in vivo metabolism. The 3-methyl substitution creates a quaternary stereocenter, completely abolishing this degradation pathway and ensuring absolute stereochemical integrity.
-
Receptor Selectivity: The ETA receptor pocket can accommodate the additional steric bulk of the methyl group, whereas the ETB receptor pocket is more sterically restricted. This differential accommodation drives ETA/ETB selectivity ratios to exceptional levels (>60,000-fold)[3].
Figure 1: Endothelin-1 signaling pathway and the mechanism of action of ETA-selective antagonists.
Experimental Protocols
To ensure self-validating and reproducible workflows, the following protocols detail the chemical integration of the (S)-3-Methyl-pyrrolidine-3-carboxylic acid scaffold and its subsequent pharmacological validation.
Protocol 1: Chemical Integration and Derivatization of the Scaffold
This protocol outlines the late-stage functionalization of the pyrrolidine core. The N-alkylation and C3-amide coupling are critical for installing the hydrophobic tail and hydrogen-bond acceptors required for ETA binding[4].
Reagents & Materials:
-
(S)-3-Methyl-pyrrolidine-3-carboxylic acid (Starting Material)
-
Boc-anhydride (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM)
-
HATU, N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF)
-
Target primary/secondary amine (for C3 amide formation)
-
Alkyl/Aryl halide (for N-alkylation)
Step-by-Step Methodology:
-
N-Boc Protection: Suspend (S)-3-Methyl-pyrrolidine-3-carboxylic acid (1.0 eq) in DCM. Add TEA (2.0 eq) and cool to 0°C. Dropwise add Boc₂O (1.1 eq). Stir at room temperature for 4 hours. Quench with 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.
-
C3 Amide Coupling: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the carboxylic acid. Add the target amine (1.1 eq) and stir for 12 hours at room temperature.
-
Causality Note: HATU is selected over EDC/HOBt due to the steric hindrance imposed by the quaternary C3-methyl group. The highly reactive aza-OBt ester intermediate ensures high conversion rates despite the steric bulk.
-
-
Boc Deprotection: Treat the resulting amide with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Concentrate under vacuum to yield the free pyrrolidine TFA salt.
-
N-Alkylation: Dissolve the deprotected pyrrolidine (1.0 eq) in Acetonitrile. Add K₂CO₃ (3.0 eq) and the desired alkyl/aryl halide (1.1 eq). Heat at 60°C for 8 hours. Filter the salts and purify via reverse-phase preparative HPLC to isolate the final endothelin antagonist.
Figure 2: Chemical synthesis workflow for derivatizing the (S)-3-Methyl-pyrrolidine-3-carboxylic acid scaffold.
Protocol 2: In Vitro Radioligand Binding Assay (ETA vs. ETB)
To validate the hypothesis that the 3-methyl substitution enhances selectivity, a competitive radioligand binding assay using [¹²⁵I]-ET-1 must be performed[2].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells stably expressing either human ETA or ETB receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, protease inhibitors). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA, 0.05% Tween-20).
-
Assay Setup: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of the synthesized antagonist (serial dilutions from 10⁻¹² to 10⁻⁵ M), and 25 µL of [¹²⁵I]-ET-1 (final concentration 0.1 nM).
-
Incubation: Seal the plate and incubate at 25°C for 2 hours to reach equilibrium.
-
Causality Note: 2 hours is required because ET-1 binding to its receptors is characterized by an extremely slow dissociation rate; sufficient time is needed for the competitive antagonist to reach true thermodynamic equilibrium.
-
-
Filtration & Washing: Rapidly filter the reaction mixtures through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with 1 mL of ice-cold wash buffer.
-
Quantification: Dry the filters and measure retained radioactivity using a gamma counter.
-
Data Analysis: Determine the IC₅₀ values using non-linear regression (GraphPad Prism). Calculate the Ki values using the Cheng-Prusoff equation:
.
Data Presentation: SAR and Selectivity Metrics
The integration of the 3-methyl group fundamentally alters the structure-activity relationship (SAR) profile of the pyrrolidine core. Table 1 summarizes the impact of transitioning from a standard des-methyl scaffold (analogous to ABT-627) to the 3-methylated counterpart[2][3].
Table 1: Comparative Binding Affinities and Selectivity Profiles
| Compound Scaffold | ETA | ETB | Selectivity Ratio (ETB/ETA) | C3 Epimerization Risk |
| Des-methyl Pyrrolidine (ABT-627 analog) | 0.034 | 63.0 | ~1,850 | High (under basic conditions) |
| (S)-3-Methyl-pyrrolidine | 0.015 | >1,000 | >66,000 | None (Quaternary center) |
| (R)-3-Methyl-pyrrolidine | >100.0 | >1,000 | N/A | None |
Data Interpretation: The (S)-enantiomer of the 3-methyl derivative exhibits a sub-nanomolar affinity for the ETA receptor while effectively abolishing ETB binding. The (R)-enantiomer shows a dramatic drop in activity, highlighting the strict stereochemical requirements of the ETA binding pocket.
References
-
Jae, H. S., Winn, M., von Geldern, T. W., Sorensen, B. K., Chiou, W. J., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984.[3] [Link]
-
von Geldern, T. W., Tasker, A. S., Sorensen, B. K., Winn, M., ... & Opgenorth, T. J. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of Medicinal Chemistry, 42(18), 3668-3678.[5] [Link]
-
Liu, G., Kozmina, N. S., Winn, M., ... & von Geldern, T. W. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(18), 3679-3689.[4] [Link]
-
Wu-Wong, J. R., Dixon, D. B., Chiou, W. J., ... & Opgenorth, T. J. (1998). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-Nonaryl, Highly Selective ETA Antagonist (A-216546). Journal of Medicinal Chemistry, 41(16), 2985–2993.[2] [Link]
-
Winn, M., von Geldern, T. W., Opgenorth, T. J., ... & Tasker, A. S. (1996). 2,4-Diarylpyrrolidine-3-carboxylic Acids—Potent ETA Selective Endothelin Receptor Antagonists. 1. Discovery of A-127722. Journal of Medicinal Chemistry, 39(5), 1039–1048.[1] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Scientist's Guide to Incorporating Constrained Amino Acids into Peptidomimetics
Part 1: Foundational Principles & Strategic Overview
Introduction: Overcoming the Peptide Paradox
Peptides are nature's quintessential signaling molecules, offering unparalleled specificity and potency. However, their therapeutic potential is often crippled by inherent weaknesses: rapid proteolytic degradation and a high degree of conformational flexibility, which leads to a significant entropic penalty upon binding to a target.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, seek to overcome these limitations. A cornerstone strategy in modern peptidomimetic design is the incorporation of constrained amino acids. By restricting the conformational freedom of the peptide backbone or side chains, we can pre-organize the molecule into its bioactive conformation, enhance proteolytic stability, and improve pharmacokinetic properties.[3][4][5] This guide provides a comprehensive overview of the strategies, applications, and detailed protocols for incorporating these powerful building blocks into next-generation therapeutic candidates.
The Rationale for Constraint: An Energetic and Structural Perspective
The binding of a flexible linear peptide to its receptor is an energetically costly process. The peptide must transition from a multitude of random coil conformations in solution to a single, ordered, bound state. This loss of conformational entropy must be offset by the enthalpy of binding. By introducing conformational constraints, we essentially "pay" some of this entropic cost upfront during synthesis.[1] This pre-organization leads to several key advantages:
-
Increased Binding Affinity: A rigidified peptide does not need to overcome a large entropic barrier to adopt its bioactive shape, leading to a more favorable Gibbs free energy of binding.[1][6]
-
Enhanced Proteolytic Stability: Proteases typically recognize and cleave peptides in an extended conformation. Constraining a peptide into a specific secondary structure (e.g., an α-helix or β-turn) can mask these cleavage sites, significantly increasing its half-life in biological systems.[3][5][7]
-
Improved Specificity: By locking the peptide into a single, well-defined conformation, the likelihood of off-target binding to other receptors is reduced.[3]
-
Potentially Improved Cell Permeability: While counterintuitive, macrocyclization and the shielding of polar backbone amides through intramolecular hydrogen bonds can in some cases improve passive membrane permeability.[8][9]
Classification of Constraining Strategies
The methods for introducing conformational constraints are diverse, each offering unique structural and functional outcomes. They can be broadly categorized as follows:
-
Backbone Constraints: These modifications directly alter the peptide backbone.
-
N-Alkylation (e.g., N-methylation): The addition of a methyl group to the backbone amide nitrogen restricts rotation around the Cα-N bond and can disfavor extended conformations.[1][10] It can also protect against proteolysis and modulate cis/trans isomerism.
-
α,α-Disubstitution (e.g., Aib): Incorporating amino acids with two substituents on the α-carbon, such as α-aminoisobutyric acid (Aib), sterically restricts the available Ramachandran space, strongly promoting helical or turn conformations.[1][11][12]
-
-
Side Chain-to-Side Chain Cyclization: This is the most common strategy and involves covalently linking the side chains of two amino acids within the sequence.
-
Lactam Bridges: Forming an amide bond between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) residues is a classic method to induce turns and stabilize helices.[2]
-
Disulfide Bridges: The oxidation of two cysteine residues to form a cystine bridge is a straightforward way to create cyclic peptides.[13][14]
-
Hydrocarbon Stapling: This powerful technique uses ring-closing metathesis (RCM) to link two unnatural alkenyl amino acids (e.g., at positions i and i+4 or i and i+7), effectively "stapling" the peptide into a stable α-helical conformation.[1][7][14]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and orthogonal method for creating triazole-based macrocycles.[15][16]
-
-
Head-to-Tail or Head-to-Side Chain Cyclization: This involves forming a macrolactam by linking the N-terminus of the peptide to the C-terminus, or to a side chain of an internal residue.[14][15] This is a common feature in many natural product cyclic peptides.
Part 2: Experimental Protocols & Methodologies
General Considerations for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of constrained amino acids is almost exclusively performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[17][18] The fundamental principle of SPPS involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[17]
Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol: Incorporation of a Sterically Hindered Amino Acid (e.g., Aib)
Sterically hindered residues like α,α-disubstituted amino acids often lead to incomplete coupling reactions.[17] This protocol details an optimized approach to ensure efficient incorporation.
Rationale: Standard coupling reagents like HBTU/HCTU can be inefficient for bulky amino acids. Stronger uronium/aminium salts such as HATU or COMU, combined with a non-nucleophilic base like DIEA, are required to overcome the steric hindrance and drive the reaction to completion. Double coupling is often a necessary precaution.
Materials:
-
Fmoc-Aib-OH
-
Fmoc-deprotected peptide-resin
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Kaiser Test Kit (for monitoring primary amines)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Aib-OH (3 eq. relative to resin loading), HATU (2.9 eq.), in DMF.
-
Coupling Reaction (1st Coupling): Add the activation mixture to the resin. Immediately add DIEA (6 eq.). Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF, then DCM, and perform a Kaiser test.[17]
-
Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to step 7.
-
Positive Result (Blue beads): Coupling is incomplete. Proceed to step 5.
-
-
Recoupling (2nd Coupling): Drain the reaction solvent. Do not perform a deprotection step. Repeat steps 2 and 3 with fresh reagents. Agitate for another 1-2 hours.
-
Final Monitoring: Perform a second Kaiser test. If it remains positive, consider capping the unreacted amines with acetic anhydride before proceeding to the next cycle to avoid deletion sequences.
-
Washing: Once coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[17]
Protocol: On-Resin Side-Chain Cyclization (Lactam Bridge)
This protocol describes the formation of an amide bond between the side chains of an Asp/Glu residue and a Lys/Orn residue while the peptide is still attached to the solid support.
Rationale: On-resin cyclization is often preferred as it can minimize intermolecular side reactions by taking advantage of the "pseudo-dilution" effect on the solid support.[13] The choice of side-chain protecting groups is critical. For this strategy, the Asp/Glu side chain must be protected with a group that can be removed orthogonally to the N-terminal Fmoc group and the other side-chain protecting groups (e.g., -OAll, removed by Pd(0)), while the Lys side chain must be protected with a group orthogonal to Fmoc and the final cleavage (e.g., -Dde, removed by hydrazine).
Materials:
-
Fully assembled linear peptide-resin containing Fmoc-Asp(OAll)-OH and Fmoc-Lys(Dde)-OH at desired positions.
-
For Allyl Deprotection: Pd(PPh₃)₄, Phenylsilane (PhSiH₃), Anhydrous DCM.
-
For Dde Deprotection: 2% Hydrazine in DMF.
-
For Cyclization: HBTU, HOBt, DIEA, DMF.
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide using standard Fmoc-SPPS, incorporating the orthogonally protected Asp and Lys residues. Ensure the N-terminal Fmoc group of the final amino acid is removed.
-
Orthogonal Deprotection (Step 1 - Dde Removal): Treat the resin with 2% hydrazine in DMF (3 x 10 min) to remove the Dde group from the Lys side chain. Wash thoroughly with DMF.
-
Orthogonal Deprotection (Step 2 - Allyl Removal): Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (25 eq.) in anhydrous DCM under an inert atmosphere (e.g., Argon) for 2 hours. Wash thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by more DMF washes.
-
Lactam Bridge Formation:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Agitate at room temperature for 4-6 hours. Monitor completion by LC-MS analysis of a small-scale cleavage test.
-
-
Final Steps: Once cyclization is confirmed, wash the resin extensively. Proceed with final cleavage from the resin and global side-chain deprotection using a standard TFA cocktail.[17]
Part 3: Application Notes & Data Insights
Application: Stabilizing α-Helices to Inhibit Protein-Protein Interactions (PPIs)
Many critical PPIs, particularly in oncology (e.g., p53-MDM2), are mediated by one protein inserting an α-helical domain into a pocket on its binding partner.[3] Linear peptides corresponding to this helical domain are often poor inhibitors as they are unstructured in solution. Hydrocarbon stapling is a premier strategy to enforce helicity and create potent inhibitors.
Case Study Insight: A classic example involves stapling a peptide derived from the BID BH3 domain to target BCL-2 family proteins. An unstapled BID BH3 peptide may show less than 5% helicity in solution and have a proteolytic half-life of minutes. After incorporating two (S)-2-(4'-pentenyl)alanine residues at i and i+4 positions and performing ring-closing metathesis, the resulting stapled peptide can exhibit >70% helicity, show a half-life of many hours, and demonstrate significantly improved cell permeability and target engagement.[7]
Quantitative Impact of Constraining Strategies
The choice of constraint has a quantifiable effect on a peptide's physicochemical properties. The following table summarizes typical improvements observed for a model 15-mer peptide.
| Constraint Strategy | Typical % Helicity (Circular Dichroism) | Relative Proteolytic Stability (t½ in Serum) | Notes |
| Linear Peptide (Control) | < 5% | 1x (e.g., ~5 min) | Highly flexible, rapidly degraded. |
| i, i+4 Lactam Bridge | 25-45% | 10-20x | Induces a stable turn, moderately increases helicity and stability.[7] |
| i, i+7 Disulfide Bridge | 30-50% | 5-15x | Common and effective, but sensitive to reducing environments.[13] |
| Aib substitution (2 residues) | 40-60% | 20-50x | Strongly induces 3₁₀- or α-helicity; very effective for stabilization.[11][12] |
| i, i+4 Hydrocarbon Staple | 60-85% | >100x | Gold standard for helix stabilization; significantly enhances stability and often permeability.[1][7] |
Data are representative estimates compiled from literature and will vary based on sequence and specific conditions.
Troubleshooting Common Synthesis Challenges
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance of the constrained AA; peptide aggregation on resin. | Use stronger coupling reagents (HATU, COMU); perform a double coupling; increase reaction time and/or temperature; incorporate structure-disrupting pseudoproline dipeptides in the sequence.[17][19] |
| Epimerization/Racemization | Over-activation of the amino acid; prolonged exposure to base. | Use an additive like HOBt or Oxyma Pure®; avoid excess base and prolonged activation times, especially for Cys and His residues. |
| Failed or Low-Yield Cyclization | Unfavorable peptide conformation for ring closure; intermolecular dimerization. | Introduce a turn-inducing element (Pro, D-amino acid) near the cyclization site to pre-organize the backbone[15]; perform cyclization in solution under high-dilution conditions if on-resin fails.[13] |
| Side Reactions during Cleavage | Reactive functional groups on the constrained residue are not properly scavenged. | Optimize the TFA cleavage cocktail with appropriate scavengers (e.g., TIS for Trp, EDT for Cys). |
References
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]
-
Sorrentino, F., & Fraldi, M. (2021). Conformationally Constrained Peptides. Encyclopedia MDPI. [Link]
-
Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]
-
SB-PEPTIDE. Peptide cyclization. SB-PEPTIDE. [Link]
-
Muttenthaler, M., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology. [Link]
-
Schroeder, C. I., et al. (2025). Shaping the future of constrained peptides and compact proteins in drug discovery. CSIRO Publishing. [Link]
-
Wilson, A. J. (2017). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules. [Link]
-
Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Tale, S. R., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]
-
Lau, Y. H., & Spring, D. R. (2016). Recent Structural Advances in Constrained Helical Peptides. Chemistry - A European Journal. [Link]
-
Schroeder, C. I., et al. (2025). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry. [Link]
-
Fülöp, L. I., et al. (2018). Cyclization Strategies in Peptide Derived Drug Design. ResearchGate. [Link]
-
Kumar, S., & P. K. Singh. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Current Topics in Medicinal Chemistry. [Link]
-
Pires, M. M., & J. R. P. Arnold. (2008). Constrained Peptides as Miniature Protein Structures. Mini-Reviews in Organic Chemistry. [Link]
-
Teixeira, A. M. R., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]
-
North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science. [Link]
-
Szabó, D., & I. Zeltser. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules. [Link]
-
Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]
-
Al-Ghananeem, A. M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]
-
Moon, H., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. [Link]
-
Amarasinghe, K. C., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Digital Discovery. [Link]
-
Hewitt, W. M., et al. (2018). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ChemRxiv. [Link]
-
Hruby, V. J., et al. (2007). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]
-
Barany, G., et al. (2009). Principles and Practice of Solid-Phase Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology. [Link]
-
Hewitt, W. M., et al. (2015). Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides. Organic Letters. [Link]
-
D'Andrea, L. D., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation YouTube Channel. [Link]
-
Biondi, L., & F. Filira. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. [Link]
-
Bezer, S. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]
-
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. [Link]
-
In book: Recent Progress in Medicinal Plants Vol. 47: Drug Discovery and Development (2024). Peptidomimetics in Drug Discovery: Challenges, Strategies and Therapeutic Application. ResearchGate. [Link]
Sources
- 1. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Constrained Peptides | Encyclopedia MDPI [encyclopedia.pub]
- 4. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 15. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-3-Methyl-pyrrolidine-3-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly polar, conformationally constrained cyclic amino acids. (S)-3-Methyl-pyrrolidine-3-carboxylic acid features an all-carbon quaternary stereocenter and acts as a critical building block in the synthesis of arginase inhibitors and organocatalysts .
Because it is a zwitterion (containing both a secondary pyrrolidine amine and a carboxylic acid), it presents unique purification challenges: it lacks a strong UV chromophore, is highly water-soluble, and often co-precipitates with inorganic salts. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure you achieve >99% purity.
Visual Purification Workflow
The following decision tree outlines the logical progression for isolating the target molecule depending on the synthetic route used (asymmetric vs. racemic) and the impurity profile.
Caption: Workflow for the purification and chiral resolution of (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q: Why is my product co-eluting with inorganic salts during standard silica gel chromatography? A: As a zwitterion, the unprotected amino acid is virtually insoluble in the non-polar organic solvents used in normal-phase chromatography (e.g., hexane/ethyl acetate). If forced onto a silica column with highly polar eluents (like methanol/water), it will co-elute with the inorganic salts (e.g., NaCl, LiCl) generated during the reaction. You must use Strong Cation Exchange (SCX) chromatography to effectively separate the amino acid from these salts.
Q: How can I monitor the purification fractions if the molecule lacks a UV chromophore? A: Standard UV detectors (254 nm or 280 nm) will fail to detect this aliphatic amino acid. You must use LC-MS (ESI+) tracking the [M+H]+ ion (m/z 130.08) or Evaporative Light Scattering Detection (ELSD). For rapid, self-validating benchtop monitoring, spot your fractions on a TLC plate and use a Ninhydrin stain; heating will reveal a distinct yellow or purple spot, confirming the presence of the secondary amine.
Q: I synthesized the racemic mixture. Can I separate the (S) and (R) enantiomers directly via chiral HPLC? A: Direct chiral resolution of the unprotected zwitterion via normal-phase chiral HPLC is highly inefficient due to poor solubility in standard mobile phases (hexane/isopropanol). It is strongly recommended to protect the amine (e.g., as an N-Boc or N-Cbz derivative) prior to chiral chromatography . Once the (S)-enantiomer is isolated, perform a global deprotection.
Troubleshooting Guide
Issue: Low product recovery from the SCX (Dowex) column.
-
Root Cause: The secondary amine (pKa ~10.6) binds very strongly to the sulfonic acid groups of the resin. Weak basic eluents (like 1M NH₄OH) may not fully deprotonate the amine to release it from the stationary phase.
-
Resolution: Ensure the resin is fully activated in the H+ form before loading. After washing away impurities with water, elute with a stronger base gradient (e.g., 2M to 4M NH₄OH). Ensure you flush the column with at least 3-5 column volumes of the basic eluent.
Issue: Poor peak shape or early elution (void volume) on Reverse-Phase HPLC.
-
Root Cause: The extreme polarity of the zwitterion prevents it from partitioning into the hydrophobic C18 stationary phase.
-
Resolution: Add an ion-pairing agent, such as 0.1% Trifluoroacetic acid (TFA), to the mobile phase. TFA protonates the carboxylate group, neutralizing the zwitterion and forming a more hydrophobic TFA salt complex that retains better on C18 columns.
Experimental Protocols
Protocol A: Desalting via Strong Cation Exchange (SCX) Chromatography
Mechanism: At pH < 2, both the amine and carboxylic acid are protonated. The positively charged molecule binds to the negatively charged sulfonic acid resin. Neutral and acidic impurities, along with inorganic cations (which have lower affinity than the organic amine), are washed away.
-
Resin Preparation: Swell Dowex 50WX8 (100-200 mesh, H+ form) in deionized (DI) water for 30 minutes. Pack into a glass chromatography column.
-
Loading: Dissolve the crude reaction mixture in minimal DI water. Adjust the pH to 2.0 using 1M HCl to ensure complete protonation of the pyrrolidine nitrogen. Load carefully onto the resin bed.
-
Washing (Self-Validating Step): Wash the column with 5 Column Volumes (CV) of DI water. Monitor the eluent pH; continue washing until the eluent is neutral (pH ~7) and free of chloride ions. Validation: Add a drop of 0.1M AgNO₃ to a collected wash fraction; the absence of an AgCl precipitate confirms all inorganic salts have been purged.
-
Elution: Elute the target amino acid using 2M NH₄OH (3-5 CV). The high pH deprotonates the amine, releasing the zwitterion.
-
Isolation: Pool the ninhydrin-positive fractions and lyophilize (freeze-dry) to yield the pure (S)-3-Methyl-pyrrolidine-3-carboxylic acid as a free zwitterion.
Protocol B: High-Purity Isolation via Preparative RP-HPLC
Mechanism: Uses hydrophobic interactions enhanced by ion-pairing (TFA) to separate the target from closely related organic impurities (e.g., diastereomers or unreacted starting materials) .
-
System Setup: Equip a preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm) and an ELSD or MS detector.
-
Mobile Phase: Solvent A: H₂O with 0.1% TFA; Solvent B: Acetonitrile with 0.1% TFA.
-
Gradient: Run a shallow gradient from 0% B to 5% B over 5 minutes, then ramp to 40% B over 20 minutes. Flow rate: 15-20 mL/min.
-
Recovery: Collect fractions corresponding to the target mass (m/z 130.08). Pool and lyophilize to obtain the product as a TFA salt.
Quantitative Data Summary
The following table summarizes the expected outcomes of the purification techniques discussed above:
| Purification Method | Target Impurity Removed | Final Product Form | Typical Yield | Purity Achieved |
| Strong Cation Exchange (SCX) | Inorganic salts, non-basic organics | Zwitterion (Free base/acid) | 80–90% | 90–95% |
| Preparative RP-HPLC (0.1% TFA) | Closely eluting organic impurities | TFA Salt | 60–75% | >99% |
| Chiral HPLC (Normal Phase) * | (R)-enantiomer | Zwitterion (post-deprotection) | 40–45% | >99% ee |
*Requires N-Boc or N-Cbz protection prior to separation to ensure solubility in the mobile phase.
References
-
Nagata, K., Kuga, Y., Higashi, A., Kinoshita, A., Kanemitsu, T., Miyazaki, M., & Itoh, T. (2013). "Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions." The Journal of Organic Chemistry, 78(14), 7131-7136.[Link]
-
Molaro, M. C., Battisegola, C., Schiano, M. E., Failla, M., Rimoli, M. G., Lazzarato, L., Chegaev, K., & Sodano, F. (2025). "Synthesis of Arginase Inhibitors: An Overview." Pharmaceutics, 17(1), 117.[Link]
Technical Support Center: Improving Yield and Selectivity in the Synthesis of Pyrrolidine Derivatives
Prepared by: Your Senior Application Scientist
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals dedicated to constructing the pyrrolidine scaffold, a privileged structure in over 20% of FDA-approved drugs containing a saturated cyclic amine unit[1]. We understand the challenges you face—from elusive yields to complex stereochemical control.
This document moves beyond standard protocols to provide in-depth troubleshooting, causality-driven explanations, and field-proven insights to help you overcome common hurdles in your synthetic campaigns.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses the most common and critical issues encountered during the synthesis of pyrrolidine derivatives. Each problem is presented in a question-and-answer format, followed by a systematic approach to diagnosis and resolution.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or failing completely. What are the primary causes and how can I systematically troubleshoot this?
A: Low yield is a frequent challenge that can stem from several factors, ranging from reagent quality to suboptimal reaction kinetics[2]. A methodical investigation is key to identifying and resolving the root cause.
-
Verify Reagent & Catalyst Integrity:
-
Catalyst Deactivation: Catalysts, particularly metal-based ones, can be deactivated by impurities in reagents or solvents, with even trace amounts of water being detrimental in some systems[3][4].
-
Solution: Ensure all starting materials are pure and solvents are anhydrous. If necessary, distill solvents and purify reagents prior to use. For air-sensitive catalysts, reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon)[4].
-
-
Intermediate Instability: Key intermediates, such as azomethine ylides in [3+2] cycloadditions, are often unstable[4].
-
-
Optimize Reaction Conditions:
-
Temperature & Time: The reaction may be too slow at the current temperature, or conversely, excessive heat could be degrading your product or reactants[5].
-
Concentration: Low reactant concentrations can lead to impractically slow reaction rates[5].
-
Solution: Incrementally increase the concentration of the limiting reagent. However, be aware that for some reactions, like those involving 1,3-dipoles, high concentrations can promote unwanted side reactions such as dimerization[5].
-
-
-
Assess Substrate Reactivity:
-
Electronic & Steric Effects: The inherent electronic or steric properties of your substrates may be hindering the reaction[3].
-
Solution: If feasible, modify the substrates. This could involve changing protecting groups or other functional groups to enhance reactivity. For example, altering the electron-withdrawing or -donating properties of substituents on a dipolarophile can significantly impact the rate of a [3+2] cycloaddition[2].
-
-
Caption: A systematic workflow for diagnosing the cause of low reaction yield.
Problem 2: Poor Stereoselectivity
Q: My reaction is producing an undesirable mixture of stereoisomers (low d.r. or ee). How can I improve the stereochemical outcome?
A: Achieving high stereoselectivity is a primary objective in modern pyrrolidine synthesis. The stereochemical outcome is dictated by the subtle energetic differences between diastereomeric transition states, which can be influenced by the catalyst, solvent, and temperature[3][4].
-
Catalyst Selection (for Asymmetric Synthesis):
-
The Principle: A chiral catalyst creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state for one stereoisomer over the other.
-
Actionable Insights:
-
Metal-Ligand Complexes: For 1,3-dipolar cycloadditions, chiral metal-ligand complexes are essential. The choice of both the metal (e.g., Ag(I), Cu(I)) and the chiral ligand (e.g., QUINAP, (S)-DM-Segphos) is critical and can even allow for diastereodivergent synthesis of exo or endo products[4][6].
-
Organocatalysts: Proline and its derivatives are highly effective organocatalysts for promoting enantioselectivity in various reactions, including aldol and Michael additions that can lead to pyrrolidine precursors[4][7]. Bifunctional catalysts that combine, for instance, a pyrrolidine moiety with a thiourea group can offer superior control by activating both reaction partners simultaneously[4].
-
-
-
Solvent Optimization:
-
The Principle: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states, thereby influencing selectivity.
-
Actionable Insights: There is no universal "best" solvent. A screening process is often necessary. In some cases, less polar solvents may enhance stereoselectivity[4]. For certain multicomponent reactions, protic solvents like ethanol have been shown to dramatically increase both yield and selectivity compared to aprotic or other protic options[8][9].
-
-
Temperature Control:
-
The Principle: Lowering the reaction temperature increases the energy difference required to overcome the activation barriers of competing diastereomeric transition states. The reaction will preferentially proceed through the lowest energy pathway.
-
Actionable Insight: Reducing the reaction temperature is a standard and effective method for improving both diastereoselectivity and enantioselectivity[4]. For example, conducting a silver-catalyzed 1,3-dipolar cycloaddition at -45 °C was found to be crucial for achieving high enantioinduction[6].
-
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (ee/dr) | Key Feature | Reference(s) |
| AgOAc / (S)-QUINAP | THF | -45 | 62% | 90% ee | Effective for enantioenriched pyrrolidine formation. | [6] |
| Cu(I) or Ag(I) complexes | Various | Various | Good | High | Standard, effective catalysts for cycloadditions. | [4] |
| L-Proline | DMSO | RT | High | Excellent | Widely used organocatalyst in dipolar aprotic solvents. | [4] |
| None (Thermal) | tert-Butanol | Reflux | 65% | 97:3 dr | Solvent choice dramatically improves diastereoselectivity. | [9] |
Problem 3: Significant By-product Formation
Q: My desired product is contaminated with significant side products. How can I identify the cause and suppress these unwanted reaction pathways?
A: Side reactions compete with your main synthetic route, reducing yield and complicating purification. Understanding the mechanism of their formation is the first step toward suppression.
-
Over-alkylation of Nitrogen:
-
Problem: In reactions like N-alkylation, the mono-alkylated pyrrolidine product is often more nucleophilic than the starting amine, leading to a second alkylation event[10].
-
Solutions:
-
Stoichiometry Control: Use a large excess of the amine relative to the alkylating agent (if the amine is not the valuable component)[10].
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, thus minimizing the chance of the product reacting further[10].
-
Protecting Groups: Protect the pyrrolidine nitrogen with a group like Boc or Cbz, perform the desired reaction elsewhere on the molecule, and then deprotect[10].
-
-
-
Furan Formation in Paal-Knorr Synthesis:
-
Problem: The Paal-Knorr reaction (reacting a 1,4-dicarbonyl with a primary amine) can yield furan by-products, especially under strongly acidic conditions[10].
-
Solution: Avoid strong mineral acids. If a catalyst is needed, opt for a weaker acid like acetic acid to favor the desired cyclization pathway[10].
-
-
Incomplete Reaction in Reductive Amination:
-
Problem: The reductive amination of a 1,4-dicarbonyl compound may stall, leaving imine intermediates or mono-aminated products in the mixture[10].
-
Solution: Ensure the reaction goes to completion by monitoring via TLC. The choice of reducing agent is also critical; agents like sodium triacetoxyborohydride (STAB) are mild enough not to reduce the initial carbonyls but are effective at reducing the iminium ion intermediate[11].
-
Caption: Visualizing the competition between desired mono-alkylation and undesired di-alkylation.
Detailed Experimental Protocols
To provide actionable guidance, here are step-by-step protocols for two common and powerful methods for pyrrolidine synthesis.
Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This method is highly effective for creating multiple stereocenters in a single step with high enantioselectivity[12].
-
Objective: Synthesize a highly functionalized, enantioenriched pyrrolidine.
-
Materials:
-
Copper(I) acetate (CuOAc) or similar Cu(I) precatalyst (1-5 mol%)
-
Chiral Ligand (e.g., (R)-BINAP) (1.1-5.5 mol%)
-
Glycine ester derivative (e.g., methyl glycinate)
-
Aldehyde (for in situ imine formation)
-
Electron-deficient alkene (e.g., β-fluoromethyl β,β-disubstituted enone) (1.0 equiv)
-
Base (e.g., DBU) (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
-
Procedure:
-
Catalyst Pre-formation: To a dry Schlenk tube under an inert atmosphere (Argon or N₂), add the Cu(I) precatalyst (e.g., Cu(OAc)₂, 1.0 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 mol%)[12].
-
Add anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for the formation of the active chiral catalyst complex[12].
-
Reaction Assembly: In the same flask, add the glycine ester derivative and the aldehyde to form the corresponding α-iminoester in situ.
-
Add the electron-deficient alkene (1.0 equiv) to the reaction mixture.
-
Initiate the reaction by adding the base (e.g., DBU, 1.2 equiv)[12].
-
Reaction & Monitoring: Stir the reaction at the optimized temperature (e.g., room temperature or cooled). Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-24 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine[12].
-
Protocol 2: Reductive Amination of a 1,4-Dicarbonyl Compound
This is a direct and robust route to the pyrrolidine core, representing a variant of the Paal-Knorr synthesis[2].
-
Objective: Synthesize an N-substituted pyrrolidine from a 1,4-dicarbonyl and a primary amine.
-
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0-1.2 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 equiv)
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF)[11][13].
-
Optional: Acetic acid (catalytic amount to facilitate iminium formation).
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1 equiv) in the chosen solvent (e.g., DCE).
-
If the substrates are less reactive, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediates.
-
Reduction: Cool the mixture in an ice bath. Add the sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes. CAUTION: Gas evolution may occur. STAB is water-sensitive[11].
-
Reaction & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS for the disappearance of the starting material and intermediates. The reaction is typically complete in 3-12 hours.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted pyrrolidine.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and powerful strategies for synthesizing the pyrrolidine ring? A1: The most prevalent methods for constructing the pyrrolidine core are:
-
[3+2] Cycloaddition Reactions: This is a highly efficient method involving the reaction of a 1,3-dipole (like an azomethine ylide) with a dipolarophile (like an alkene) to form the five-membered ring. It is powerful for generating multiple stereocenters in a single step[2][3].
-
Intramolecular Cyclization: This strategy involves cyclizing a linear precursor, such as an amine attacking an electrophilic center within the same molecule (e.g., intramolecular aza-Michael reactions)[1][2].
-
Reductive Amination: A direct route that involves reacting a 1,4-dicarbonyl compound with an amine, which cyclizes and is then reduced to form the pyrrolidine ring[2].
-
Transition Metal-Catalyzed Reactions: Modern methods like C-H amination offer high atom economy and allow for the direct formation of the pyrrolidine ring from unactivated C-H bonds[2][14].
Q2: How does the choice of solvent affect the yield and stereoselectivity of pyrrolidine synthesis? A2: The solvent plays a critical role by influencing reaction rates, yields, and stereoselectivity. Solvent polarity can affect the stability of charged intermediates and transition states, and the choice of solvent can determine the success of a reaction. For example, in the synthesis of certain substituted 3-pyrrolin-2-ones, ethanol was found to be the optimal solvent, providing a higher yield in a shorter reaction time compared to water, methanol, acetonitrile, or dichloromethane[15]. In other cases, less polar solvents can lead to higher stereoselectivity[4]. A solvent screen is almost always a worthwhile optimization step.
Q3: My product is difficult to purify from the crude reaction mixture. What are some advanced purification strategies? A3: When standard chromatography is insufficient, especially due to co-eluting or similarly volatile impurities, chemical treatment can be highly effective. For instance, if your pyrrolidine product is contaminated with unreacted basic starting materials, you can employ an acid wash. Treating the crude mixture with a dilute mineral or carboxylic acid will convert the basic impurities into non-volatile salts. The desired, often less basic, product can then be separated by distillation or extraction[16][17][18]. Distillation under reduced pressure is also crucial to prevent thermal degradation of the product[16].
Q4: I am considering scaling up my reaction. What are the key challenges I should anticipate? A4: Scaling up a reaction from the benchtop to a larger scale introduces new challenges. A method that works well on a milligram scale may fail at the multigram or kilogram level[19]. Key considerations include:
-
Reaction Robustness: Some reactions, especially those requiring cryogenic temperatures or pyrophoric reagents, are difficult and hazardous to scale[1].
-
Reagent Availability and Cost: A specialty catalyst or an exotic starting material may be readily available in small quantities but prohibitively expensive or difficult to source in bulk[20].
-
Workup and Purification: Extraction and chromatography techniques that are simple in the lab can become bottlenecks at a larger scale. Distillation and crystallization become more important purification methods[19]. It is often necessary to re-optimize or even completely change the synthetic route for large-scale production[19].
References
- Technical Support Center: Synthesis of Pyrrolidine Deriv
- Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis - Benchchem. (URL Not Available)
- Preventing side reactions in pyrrolidine synthesis - Benchchem. (URL Not Available)
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals. [Link]
- Common side reactions in the synthesis of substituted pyrrolidines - Benchchem. (URL Not Available)
-
Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC - NIH. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - RSC Publishing. [Link]
-
Optimization of the 1,3-dipolar cycloaddition reaction - ResearchGate. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC. [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC. [Link]
- Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions - Benchchem. (URL Not Available)
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC. [Link]
- Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts - Benchchem. (URL Not Available)
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications. [Link]
-
Effect of solvent on the synthesis of synthesis of... - ResearchGate. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis - ACS Sustainable Chemistry & Engineering. [Link]
- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis - 2024 China Chemistry News. (URL Not Available)
- Technical Support Center: Purification of Crude Pyrrole Synthesis Products - Benchchem. (URL Not Available)
- Purification of crude pyrroles - US5502213A - Google P
-
Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH. [Link]
-
Scale‐up synthesis of 1‐pyrroline. - ResearchGate. [Link]
-
Reductive Amination - Common Conditions. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis - ACS Omega. [Link]
-
Specific solvent issues with Reductive Amination/Alkylation - Wordpress. [Link]
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine - OSTI. [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. [Link]
- Process for the purification of crude pyrroles - EP0608688A1 - Google P
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 13. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 14. Pyrrolidine synthesis [organic-chemistry.org]
- 15. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
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- 19. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
Overcoming low solubility of proline analogues in organic solvents
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center offers a specialized resource for overcoming the often-frustrating challenge of poor proline analogue solubility in organic solvents. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play. This guide is structured to move from common, easily resolved issues to more complex challenges, providing in-depth troubleshooting and validated experimental workflows.
Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial questions encountered in the lab.
Q1: I'm struggling to dissolve my proline analogue in a common organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Why is this happening?
A1: The difficulty often stems from the unique zwitterionic character of many proline analogues, especially those without N-protection. Like the parent amino acid, these molecules possess both a negatively charged carboxylate group and a positively charged ammonium group. This dual charge leads to strong intermolecular ionic interactions and hydrogen bonding, forming a stable crystal lattice that is difficult for non-polar or moderately polar aprotic solvents to break down.[1][2] Essentially, the analogue prefers to interact with itself rather than the solvent. Unmodified proline, for instance, is highly soluble in polar protic solvents like water but shows poor solubility in many common organic solvents.[3]
Q2: What are the best "first-choice" solvents to try for a new or unknown proline analogue?
A2: Start with highly polar aprotic solvents. These are generally the most effective for dissolving polar, zwitterionic compounds.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent starting points due to their high polarity and ability to disrupt strong intermolecular forces.[4][5]
-
For analogues that are less polar (e.g., those with bulky, non-polar N-protecting groups), you can try moderately polar solvents like Acetonitrile (ACN) or Acetone .[6]
It is crucial to use anhydrous solvents, as residual water can sometimes hinder solubility or, in the case of certain derivatives like TMS-proline, cause hydrolysis and degradation.[4]
Q3: Is it safe to simply heat the mixture to force my analogue to dissolve?
A3: Heating can be an effective strategy, but it must be approached with caution. Increasing the temperature provides the energy needed to overcome the crystal lattice energy and can significantly increase solubility.[3][7] However, you must consider the thermal stability of your specific analogue. Many complex organic molecules can degrade at elevated temperatures.
Best Practice: First, run a small-scale test. Dissolve a few milligrams in your chosen solvent and slowly increase the temperature while monitoring for any color change, which could indicate decomposition. Also, be aware that the compound may precipitate out of solution upon cooling.
Q4: How do different protecting groups (e.g., Boc, Fmoc, Cbz, TMS) on my proline analogue affect its solubility?
A4: Protecting groups have a profound impact on solubility by masking the polar, charge-bearing functional groups (the secondary amine and carboxylic acid). This modification dramatically alters the molecule's overall polarity.
-
Boc (tert-Butoxycarbonyl), Fmoc (9-Fluorenylmethoxycarbonyl), and Cbz (Carboxybenzyl): These are common N-protecting groups in peptide synthesis.[8] They increase the organic character of the molecule, generally improving solubility in moderately polar solvents like DCM, THF, and Ethyl Acetate.
-
TMS (Trimethylsilyl): Silylation, which protects both the N-H and O-H of the carboxylic acid, drastically reduces hydrogen bonding and polarity.[9] This makes TMS-proline much more soluble in nonpolar solvents like Toluene or Hexanes but can render it insoluble in polar protic solvents like methanol or water, where it is also prone to hydrolysis.[4][9]
The general principle is that masking polar groups increases solubility in less polar organic solvents.[10]
In-Depth Troubleshooting Guides
When simple solvent choices fail, a more systematic approach is required.
Guide 1: Systematic Approach to Solvent & Co-Solvent Screening
If your proline analogue is insoluble in primary solvent choices, a co-solvent system is the next logical step. Co-solvents work by modifying the overall polarity of the solvent medium to better match that of the solute.[11]
The Causality: A small amount of a highly polar solvent (like DMSO) mixed into a less polar solvent (like THF) can create a "bridge," disrupting the solute-solute interactions of the proline analogue while still allowing it to be solvated by the bulk solvent.
Below is a decision-making workflow to guide your solubilization strategy.
Caption: Troubleshooting Decision Tree for Solubilizing Proline Analogues.
Guide 2: Enhancing Solubility with Additives
For analogues with ionizable groups, slight pH modification can break the zwitterionic interactions, dramatically improving solubility.
-
Acidic Additives: For analogues with a basic nitrogen (like an unprotected proline), adding a trace amount of a non-nucleophilic acid (e.g., a drop of trifluoroacetic acid - TFA) can protonate the carboxylate, breaking the zwitterion and forming a more soluble salt.[12]
-
Basic Additives: Conversely, for analogues with an acidic proton, a mild organic base (e.g., triethylamine - TEA) can deprotonate the ammonium group, achieving the same effect.
-
Zwitterionic Salts: In some advanced applications, specialized zwitterionic salts can act as "salting in" agents, modifying the solvent structure to enhance the solubility of other polar molecules.[13][14]
Self-Validation: This method is self-validating. If the addition of a trace amount of acid or base leads to a clear solution, you have successfully identified an ionic interaction-based solubility problem. Always consider if the additive will interfere with your downstream reaction.
Guide 3: Chemical Modification for "Designed Solubility"
When all else fails, or if you require solubility in a specific non-polar solvent system, temporary chemical modification is a powerful strategy.
-
Silylation: As mentioned, converting the analogue to its N,O-bis(trimethylsilyl) derivative is a highly effective way to increase solubility in non-polar organic solvents.[9] This is a reversible modification; the TMS groups are easily removed during an aqueous workup.
-
Pseudoprolines: In peptide synthesis, serine or threonine residues can be converted into "pseudoprolines" (oxazolidines). This strategy introduces a tertiary amide bond that disrupts aggregation and enhances solubility in organic solvents like DMF.[15] This principle of breaking up hydrogen bonding networks can be applied to other complex proline-containing molecules.
Experimental Protocols
Protocol 1: Qualitative Solubility Screening Workflow
This protocol provides a systematic way to test multiple solvents and co-solvents using a minimal amount of your valuable compound.
Caption: Experimental Workflow for Systematic Solubility Screening.
Step-by-Step Methodology:
-
Preparation: Accurately weigh 1-2 mg of your proline analogue into a small, clear glass vial.
-
Initial Solvent Addition: Add 100 µL of your primary organic solvent (e.g., THF, DCM, Toluene).
-
Agitation: Vortex the vial vigorously for 60 seconds at room temperature.
-
Observation: Visually inspect the solution against a dark background.
-
If Clear: Your compound is soluble at ≥10-20 mg/mL in this solvent. The protocol is complete.
-
If Cloudy/Suspended: Proceed to the co-solvent step.
-
-
Co-Solvent Titration: Add a highly polar co-solvent (e.g., DMSO or DMF) in 10 µL increments.
-
Agitate and Observe: After each addition, vortex for 30-60 seconds and observe the solution.
-
Evaluate: Continue adding the co-solvent up to a total of 50 µL (a 1:2 ratio of co-solvent to primary solvent).
-
If it dissolves, note the approximate ratio of solvents required. This is your new solvent system.
-
If it remains insoluble, the system is not viable. Discard and return to step 1 with a new primary solvent.
-
Reference Data: Solubility at a Glance
The following table provides a qualitative summary of the solubility for L-Proline and some common analogues. This should be used as a starting guide, as actual solubility can vary with purity, crystalline form, and specific experimental conditions.
| Compound | Water | Methanol / Ethanol | DMF / DMSO | THF / DCM | Toluene / Hexanes |
| L-Proline | Very Soluble[3] | Soluble[3][16] | Sparingly Soluble[4] | Insoluble[2] | Insoluble[3] |
| trans-4-Hydroxy-L-proline | Very Soluble[7] | Soluble[7] | Sparingly Soluble | Insoluble | Insoluble |
| N-Boc-L-proline | Sparingly Soluble | Soluble | Very Soluble | Soluble | Sparingly Soluble |
| N-Fmoc-L-proline | Insoluble | Soluble | Very Soluble | Soluble | Insoluble |
| N,O-Bis(TMS)-L-proline | Insoluble (hydrolyzes)[9] | Insoluble (hydrolyzes)[9] | Soluble | Very Soluble[9] | Very Soluble[9] |
References
- Navigating the Solubility Landscape of TMS-L-Proline in Organic Solvents: A Technical Guide. (2025). Benchchem.
- Proline | Solubility of Things. Solubility of Things.
- Preventing catalyst degradation in TMS-L-proline reactions. (2025). Benchchem.
- Pentelute, B. L., & Kent, S. B. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
- Measurement and Correlation of trans-4-Hydroxy- l -proline Solubility in Sixteen Individual Solvents and a Water + Acetonitrile Binary Solvent System. (2020).
- Improving solubility via structural modification. (2015).
- Is proline w
- Heterogeneous organocatalysis: the proline case. (2016). RSC Publishing.
- Racemization-free and scalable amidation of L-proline in organic media using ammonia and a bioc
- A comparative study of different protecting groups for proline. (2025). Benchchem.
- Solubility-Modifying Power of Zwitterionic Salts. (2018). Advances in Engineering.
- Solubility Behavior and Data Modeling of l‑Proline in Different Neat and Binary Solvent Systems. (2019). American Chemical Society - Figshare.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews.
- How to desalt zwitterions? (2020).
- Solubility-Modifying Power of Zwitterionic Salts. (2018). PubMed.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2014). PMC - NIH.
- DMF Work-up and Solubility Issues. (2022). Reddit.
Sources
- 1. quora.com [quora.com]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. advanceseng.com [advanceseng.com]
- 14. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Pyrrolidines
Current Status: ● Systems Operational | Queue: 3 Active Tickets Operator: Senior Application Scientist (Ph.D., Organic Synthesis)
🟢 Ticket #402: Low Yield & "Gummy" Precipitate in [3+2] Cycloaddition
User: Medicinal Chemist, Early Discovery Subject: 1,3-Dipolar Cycloaddition (Azomethine Ylide) failing. Issue: "I'm reacting an aldehyde, sarcosine, and a maleimide to make a spiro-pyrrolidine. I see the starting material disappear, but the yield is <30%. The NMR shows a complex mixture and a 'gummy' insoluble byproduct. What is interfering with the cyclization?"
🔬 Diagnosis & Troubleshooting
This is a classic case of Azomethine Ylide Divergence . While the [3+2] cycloaddition is robust, the intermediate dipole is highly reactive and prone to two specific parasitic pathways: Hydrolysis and Dimerization .
1. The Root Cause: Water & Concentration
-
Hydrolysis (The Invisible Killer): If your solvent (usually Toluene, MeCN, or DMF) is not strictly anhydrous, the generated azomethine ylide will react with water to revert to the amino alcohol or hydrolyze the imine precursor.
-
Dimerization (The "Gum"): In the absence of a sufficient concentration of the dipolarophile (maleimide), the ylide reacts with itself (head-to-tail or head-to-head) to form piperazines or oligomers. This is likely your "gummy" precipitate.
2. Mechanistic Pathway Analysis
The following diagram illustrates the competition between the desired path and the parasitic side reactions.
Figure 1: Competitive pathways in azomethine ylide cycloadditions. High dipolarophile concentration favors the green path; moisture or low concentration favors the red paths.
3. Resolution Protocol
To salvage this synthesis, implement the "Dry & High" protocol:
-
Water Scavenging: Add activated 4Å Molecular Sieves directly to the reaction flask. This pushes the equilibrium toward the imine and prevents ylide hydrolysis [1].
-
Stoichiometry Adjustment: Increase the dipolarophile (maleimide) equivalents to 1.5 - 2.0 eq . This ensures that the rate of cycloaddition (
) statistically overwhelms the rate of dimerization ( ). -
Catalyst Switch: If using thermal generation (reflux), switch to a catalytic system (e.g., AgOAc or Cu(OTf)₂ with a ligand). Metal-templated ylides are more stable and less prone to oligomerization than thermally generated "free" ylides [2].
🟢 Ticket #405: Elimination vs. Cyclization in Intramolecular Substitution
User: Process Chemist, Scale-up Team Subject: Ring closure of N-chlorobutyl amine derivatives. Issue: "I'm trying to cyclize N-benzyl-4-chlorobutanamine to form the pyrrolidine ring using NaH in THF. Instead of the ring, I'm getting a significant amount of the elimination product (alkene). Why is the 5-exo-tet failing?"
🔬 Diagnosis & Troubleshooting
You are fighting the classic Substitution (S_N2) vs. Elimination (E2) battle. While Baldwin's rules state that 5-exo-tet is favored, steric bulk and base strength can override this geometric preference, pushing the system toward E2 elimination.
1. The Root Cause: Basicity & Sterics
-
Base Strength: NaH is a strong base. If the nitrogen nucleophile is sterically hindered (e.g., bulky protecting groups), the base may deprotonate the
-carbon of the alkyl chloride instead of the amine, or the amide anion may act as a base. -
Leaving Group: Chloride is a decent leaving group, but it requires a "hot" nucleophile. If the nucleophile is sluggish, elimination becomes the lower-energy pathway.
2. Decision Matrix: Optimization Strategy
Use the following logic flow to select the correct conditions for your specific substrate.
Figure 2: Troubleshooting logic for intramolecular cyclization. Strong bases on secondary halides favor elimination.
3. Resolution Protocol
-
Change the Base: Switch from NaH to Cs₂CO₃ or K₂CO₃ in Acetonitrile or DMF . These are milder bases that buffer the pH, reducing the risk of E2 elimination while sufficient to deprotonate the amine/amide [3].
-
The Finkelstein Boost: Add 10-20 mol% NaI (Sodium Iodide) .
-
Dilution: Ensure the reaction is run at <0.05 M . High concentrations favor intermolecular polymerization (dimerization) over intramolecular ring closure.
🟢 Ticket #409: Catalyst Poisoning in Pyrrole Hydrogenation
User: Senior Scientist, Catalysis Group Subject: Incomplete reduction of substituted pyrrole. Issue: "I need to reduce a 2,5-disubstituted pyrrole to the cis-pyrrolidine. I'm using Pd/C at 50 psi H₂. The reaction stalls at 10% conversion. Adding more catalyst doesn't help."
🔬 Diagnosis & Troubleshooting
Pyrroles are notoriously difficult to hydrogenate due to their aromatic stability, but the specific issue here is Catalyst Poisoning . The product (pyrrolidine) is a strong secondary amine base that binds irreversibly to the active sites of the metal catalyst, shutting down the cycle.
1. The Root Cause: Product Inhibition
As the reaction proceeds, the formed pyrrolidine coordinates to the Pd/Pt/Rh surface via the nitrogen lone pair. This "poisons" the catalyst, preventing the adsorption of fresh pyrrole substrate.
2. Comparative Data: Catalyst Systems
| Catalyst System | Pressure (H₂) | Selectivity (cis/trans) | Risk Profile |
| Pd/C (Neutral) | 50-100 psi | Moderate | High Poisoning. Stalls frequently. |
| Rh/Al₂O₃ | 50 psi | High (cis) | Lower poisoning, but expensive. Best for stereocontrol [4]. |
| Pd/C + Acid | 50 psi | Moderate | Low Poisoning. Acid protonates the product, preventing binding. |
| Ru/C | 1000 psi | Low (trans favored) | Requires harsh conditions; ring opening possible. |
3. Resolution Protocol
-
Acidic Scavenging: Run the reaction in Acetic Acid or add 1.0 eq of HCl/MeOH .
-
Why: Protonating the nitrogen (
) removes the lone pair's ability to bind to the metal surface. The ammonium salt does not poison the catalyst.
-
-
Switch Metal: If stereochemistry is critical (cis-selectivity), switch to 5% Rh/Al₂O₃ or Rh/C . Rhodium is much more active for pyrrole reduction and operates well under milder conditions, preserving chiral centers on side chains [5].
📚 References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][4][6][7][8][9][10] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
-
Adrio, J., & Carretero, J. C. (2019). Stereoselective Synthesis of Pyrrolidines via Metal-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides.[9] Chemical Communications, 55, 11979-11996. Link
-
Galli, C., et al. (1982). Ring closure reactions. 18. Kinetics and mechanism of the formation of 5- to 10-membered rings. Journal of the American Chemical Society, 104(22), 5986-5995. Link
-
Hegedus, L. S. (2006). Hydrogenation of Pyrroles.[5][11] In Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.
-
Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of Pyrroles. Journal of the American Chemical Society, 130(3), 808-809. Link
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmccollege.ac.in [mmccollege.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of (S)- and (R)-3-Methyl-pyrrolidine-3-carboxylic acid
Executive Summary
The introduction of a quaternary center into the pyrrolidine ring—specifically at the 3-position—creates a scaffold that significantly alters the conformational landscape and metabolic stability of peptide mimetics. (S)- and (R)-3-Methyl-pyrrolidine-3-carboxylic acid represent a class of "constrained" amino acids. Unlike the parent pyrrolidine-3-carboxylic acid (beta-proline), the 3-methyl variants possess a quaternary carbon that restricts ring puckering, locks specific side-chain vectors, and blocks metabolic oxidation at the
This guide analyzes the physicochemical distinctions, synthetic accessibility, and divergent biological applications of these two enantiomers, providing a decision framework for medicinal chemists selecting between the (S) and (R) isoforms.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The presence of the methyl group at the 3-position introduces a quaternary center, preventing racemization under physiological conditions—a common liability in non-quaternary amino acids.
| Feature | (S)-Isomer | (R)-Isomer |
| IUPAC Name | (3S)-3-methylpyrrolidine-3-carboxylic acid | (3R)-3-methylpyrrolidine-3-carboxylic acid |
| CAS Number | 1427203-57-3 | 1410783-77-5 |
| Molecular Weight | 129.16 g/mol | 129.16 g/mol |
| Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ |
| Chirality | Sinister (Left) | Rectus (Right) |
| Key Intermediate | (S)-Methyl ester (CAS: 313706-15-9) | (R)-Methyl ester (CAS: 428518-43-8) |
| Primary Utility | Peptidomimetics, Chiral Auxiliaries | Organocatalysis (Proline mimic), GPCR Ligands |
Conformational Analysis: The "Methyl Effect"
The 3-methyl group is not merely a space-filling substituent; it dictates the preferred envelope conformation of the pyrrolidine ring.
-
Ring Puckering: In the (R)-isomer, the bulky carboxylate group often prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions, forcing the methyl group into a pseudo-axial orientation.
-
Vector Alignment: This conformational lock is critical in drug design. For instance, in DPP-IV inhibitors , the precise vector of the amino group relative to the nitrile (or other warhead) determines potency. The 3-methyl substituent can rigidify the backbone, reducing the entropic penalty of binding.
Synthetic Accessibility & Manufacturing
Access to these quaternary centers is more challenging than for the parent amino acids due to steric hindrance at the quaternary carbon.
Synthesis Workflow
The most robust route to high-enantiomeric excess (ee) involves Asymmetric Michael Addition using organocatalysts, followed by reductive cyclization.
Caption: Comparative workflow for accessing (S) and (R) enantiomers via asymmetric catalysis versus resolution.
Methodological Comparison
-
Asymmetric Synthesis (Preferred for Scale):
-
Utilizes chiral thiourea or squaramide catalysts to direct the Michael addition of a nitroalkane to a 4-oxo-2-enoate.
-
Advantage: Yields >95% ee directly; avoids waste from resolving agents.
-
-
Chiral Resolution (Preferred for Early Discovery):
-
Racemic 3-methyl-pyrrolidine-3-carboxylic acid is synthesized via alkylation of malonates.
-
Resolved using chiral HPLC or crystallization with chiral bases (e.g., quinine derivatives).
-
Disadvantage: Max 50% yield of desired enantiomer.
-
Applications in Drug Discovery[1][9][10]
The choice between (S) and (R) is strictly target-dependent, often governed by the spatial requirements of the receptor pocket.
Decision Matrix: (S) vs. (R)
Caption: Strategic selection guide based on target class and biological mechanism.
Case Studies
-
DPP-IV Inhibitors (Diabetes): The pyrrolidine ring is a common motif (e.g., Vildagliptin).[1] Introducing a 3-methyl group in the (S)-configuration can mimic the natural L-proline substrate while blocking degradation, potentially extending the half-life of the inhibitor.
-
Estrogen Receptor (ERα) Antagonists: Research indicates that the (R)-3-methyl variant can induce a specific conformational change in the receptor that favors pure antagonism, whereas the unsubstituted or (S)-substituted variants may retain partial agonist activity.
-
Organocatalysis: The (R)-isomer is frequently employed as a "non-natural" catalyst to induce stereochemistry opposite to that produced by natural L-proline, essential for accessing the full spectrum of chiral products in organic synthesis.
Experimental Protocols
Protocol A: Analytical Chiral Separation (HPLC)
To determine Enantiomeric Excess (ee) of synthesized batches.
-
Column: Chiralpak IA or IC (immobilized amylose/cellulose derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide bond absorption).
-
Expected Retention:
-
(S)-Isomer: Typically elutes first (check specific column certificate).
-
(R)-Isomer: Typically elutes second.
-
-
Note: Derivatization with Boc-anhydride or benzyl alcohol may be required to improve retention and separation on certain columns.
Protocol B: General Resolution of Racemate
For accessing small quantities of both enantiomers without asymmetric catalysis.
-
Salt Formation: Dissolve racemic 3-methyl-pyrrolidine-3-carboxylic acid (1.0 eq) in hot ethanol. Add (R)-(+)-1-Phenylethylamine (1.0 eq).
-
Crystallization: Allow the solution to cool slowly to 4°C overnight. The diastereomeric salt of one enantiomer (typically the one with matched stereochemistry) will crystallize.
-
Filtration: Filter the crystals. Recrystallize from ethanol to upgrade diastereomeric purity (>98% de).
-
Liberation: Dissolve the salt in water and pass through an acidic ion-exchange resin (Dowex 50W) to liberate the free amino acid. Elute with dilute NH₄OH.
-
Stereochemical Check: Verify rotation against literature values (or by Chiral HPLC).
References
-
Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry. [Link]
-
PubChem Compound Summary: (R)-methyl pyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]
Sources
Structural and Conformational Dynamics: The Causality of Steric Hindrance
Title: Engineering Peptide Conformation: A Comparative Guide to the Biological Activity of Proline vs. 3-Methylproline Analogs
Introduction As a Senior Application Scientist in peptide engineering, I frequently encounter the challenge of optimizing peptide therapeutics for proteolytic stability and target receptor affinity. Canonical L-proline (Pro) is unique among the standard amino acids; its secondary amine structure forms a pyrrolidine ring that heavily restricts the peptide backbone's conformational flexibility[1]. However, to push the boundaries of rational drug design, we must look beyond canonical amino acids. The introduction of a methyl group at the C3 position of the pyrrolidine ring—yielding 3-methylproline (3-MePro)—creates a powerful molecular tool for fine-tuning the cis-trans isomerization of the peptidyl-prolyl bond[1][2].
This guide provides an objective, data-driven comparison of proline and 3-methylproline analogs, exploring how targeted steric constraints translate into measurable differences in biological activity, proton affinity, and biosynthetic pathways.
The biological activity of a peptide is inextricably linked to its three-dimensional conformation. In canonical proline, the energy barrier for peptidyl-prolyl cis-trans isomerization allows for a dynamic equilibrium that acts as a molecular switch in protein folding and signaling[1].
When we substitute Pro with 3-MePro, the methyl group introduces significant steric hindrance. This modification directly impacts the
Causality Insight: Why does this matter? The addition of the 3-methyl group does not entirely abolish the cis conformer (unlike 2-methylproline, where the cis isomer is virtually undetectable due to extreme steric clash)[1]. Instead, it restricts the conformational space, locking the peptide into a more rigid structural motif. This altered isomerization kinetic energy barrier can either dramatically enhance target binding by pre-organizing the peptide into its bioactive conformation, or completely abrogate it if the receptor requires a highly flexible ligand.
Logical flow of how 3-methyl substitution dictates peptide conformation and bioactivity.
Biological Activity and Physicochemical Comparison
The structural rigidity of 3-MePro has profound effects on biological systems, particularly in the biosynthesis of natural antibiotics and receptor binding affinities.
For instance, in the biosynthesis of the antibiotic Actinomycin by Streptomyces antibioticus, the introduction of 3-methylproline acts as a competitive inhibitor. It blocks the incorporation of canonical proline into the antibiotic peptide, drastically reducing the overall yield of actinomycin IV[3]. Conversely, in the Bottromycin family of antibiotics, naturally occurring 3-methylproline and 3,3-dimethylproline derivatives are essential for the molecule's ability to bind the 50S ribosomal subunit and inhibit bacterial translation[4].
Furthermore, mass spectrometry analyses using the kinetic method demonstrate that the proton affinity (PA) increases with alkyl substitution. The PA of canonical proline is 936 kJ/mol, whereas cis-3-methylproline exhibits a higher PA of 940.5 kJ/mol[5][6]. This increased basicity alters the electrostatic interactions of the peptide within physiological environments, directly impacting salt-bridge formations with target receptors.
Quantitative Data Summary
| Property / Parameter | Canonical L-Proline | 3-Methylproline (cis/trans analogs) | Biological Implication |
| Proton Affinity (PA) | 936 kJ/mol[5] | 940.5 kJ/mol[5] | Higher basicity in 3-MePro alters local pH microenvironments and salt-bridge formation. |
| Cis-Isomer Population (H2O) | ~10-30% (sequence dependent) | ~25%[1] | 3-MePro maintains the cis-trans switch but alters the energetic barrier of isomerization. |
| Actinomycin Biosynthesis | Readily incorporated | Acts as a competitive inhibitor[3] | 3-MePro blocks canonical pathways, useful for engineering novel antibiotic derivatives. |
| Ribosomal Binding (Bottromycins) | Found in Bottromycin B[4] | Essential for Bottromycin A activity[4] | 3-MePro enhances binding affinity to the bacterial 50S ribosomal A-site. |
Experimental Methodologies: A Self-Validating System
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of 3-MePro Analogs Rationale: 3-MePro is highly sterically hindered, making standard coupling inefficient. We must use highly reactive coupling reagents to prevent sequence truncation[7].
-
Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.
-
Coupling of 3-MePro: Due to steric hindrance, utilize 4 equivalents of Fmoc-3-MePro-OH, 4 eq of HATU, and 8 eq of DIEA in DMF. Extend the coupling time to 3 hours at room temperature, or utilize microwave-assisted coupling at 75°C for 10 minutes[7].
-
Verification: Perform a Kaiser test. If positive, repeat the coupling step using a different reagent (e.g., DIC/Oxyma) to ensure complete acylation.
-
Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol B: NMR-Based Determination of Cis-Trans Isomerization Rationale: To correlate biological activity with conformation, we must quantify the cis/trans ratio in solution[1].
-
Sample Preparation: Dissolve the purified peptide in D2O or CDCl3 to a concentration of 2-5 mM.
-
Data Acquisition: Acquire 1D 1H-NMR and 2D ROESY/NOESY spectra at 298 K using a high-field spectrometer (e.g., 600 MHz).
-
Signal Assignment: Identify the
and protons of the 3-MePro residue. The presence of two distinct sets of signals for these protons indicates the coexistence of cis and trans conformers[1]. -
Integration & Calculation: Integrate the cross-peaks in the ROESY spectrum. The ratio of the integrals of the
(i) to (i-1) (trans) versus (i) to (i-1) (cis) provides the exact thermodynamic population of the isomers.
Step-by-step workflow for synthesizing and validating 3-methylproline peptides.
Conclusion
Substituting canonical proline with 3-methylproline is not merely a structural curiosity; it is a calculated biochemical strategy. By leveraging the steric bulk of the 3-methyl group, researchers can precisely tune the proton affinity, restrict the conformational ensemble, and ultimately dictate the biological fate of the peptide. Whether you are engineering the next generation of ribosomal inhibitors or stabilizing a labile peptide hormone, understanding the causality between 3-MePro's structure and its biological activity is paramount for successful drug development.
References
- cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives Source: ResearchG
- Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region?
- Proton affinity of proline and modified prolines using the kinetic method: role of the conformation investigated by ab initio calcul
- Improved proton affinity measurements for proline and modified prolines using triple quadrupole and ion trap mass spectrometers Source: PubMed / NIH
- Effect of Structural and Stereochemical Methylproline Isomers on Actinomycin Biosynthesis Source: ASM Journals
- Peptide Chemistry | Organic Letters Source: ACS Public
- Bottromycins - biosynthesis, synthesis and activity Source: N
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A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrrolidine-3-Carboxylic Acids
The pyrrolidine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, offering a conformationally restricted framework that is amenable to stereoselective functionalization. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted pyrrolidine-3-carboxylic acids, with a focus on their applications as endothelin receptor antagonists, anticancer agents, and neuroprotective compounds. We will delve into the nuanced effects of substituent placement and stereochemistry on biological activity, supported by comparative experimental data and detailed protocols for synthesis and evaluation.
The Pyrrolidine-3-Carboxylic Acid Core: A Privileged Scaffold
The five-membered saturated ring of pyrrolidine provides a three-dimensional structure that can effectively mimic peptide turns and present substituents in well-defined spatial orientations. The carboxylic acid at the 3-position is a key interaction point, often serving as a crucial hydrogen bond donor or acceptor, or as a handle for further derivatization. The stereochemistry at the C3 position, as well as at other substituted carbons on the ring, is paramount in determining the biological activity and selectivity of these compounds.[1]
I. Endothelin Receptor Antagonists: A Tale of Two Receptors
Endothelin (ET) receptors, primarily ET-A and ET-B, are implicated in vasoconstriction and cell proliferation, making them attractive targets for cardiovascular and oncology indications. Pyrrolidine-3-carboxylic acid derivatives have been extensively explored as potent and selective ET receptor antagonists.
The 2,4-Diaryl Substitution Pattern: A Blueprint for Potency
A significant breakthrough in this area was the discovery of 2,4-diaryl-substituted pyrrolidine-3-carboxylic acids. The seminal antagonist, A-127722, demonstrated that a trans,trans arrangement of the 2- and 4-aryl groups and the 3-carboxylic acid is crucial for high-affinity binding to the ET-A receptor.[2]
The general SAR for this class of compounds can be summarized as follows:
-
N-1 Substitution: The substituent on the pyrrolidine nitrogen is a major determinant of both potency and selectivity. N-alkylation with groups containing ethers, sulfoxides, or sulfones showed moderate activity. However, the introduction of an N,N-dialkylacetamide side chain, as seen in A-127722 (the racemic mixture) and its active enantiomer Atrasentan (ABT-627), dramatically improves ET-A affinity and selectivity.[2][3]
-
C-2 and C-4 Aryl Groups: The nature and substitution pattern of the aryl groups at the C-2 and C-4 positions are critical for optimizing receptor interactions. For instance, replacing the p-anisyl group at C-2 with an n-pentyl group can increase the ET-B/ET-A activity ratio, albeit with a decrease in ET-A affinity.[4] Further modifications, such as replacing the methoxy group of Atrasentan with a methyl group and the benzodioxole with a dihydrobenzofuran, have been shown to enhance selectivity. The addition of a fluorine atom can further boost binding activity.[3]
-
Stereochemistry: The relative stereochemistry of the substituents is critical. The (2R,3R,4S) configuration is generally associated with the highest ET-A receptor affinity.[3]
Comparative Analysis of ET Receptor Antagonists
The following table summarizes the structure-activity relationship of representative 2,4-diarylpyrrolidine-3-carboxylic acid derivatives as endothelin receptor antagonists.
| Compound | N-1 Substituent | C-2 Substituent | C-4 Substituent | ET-A Ki (nM) | ET-B Ki (nM) | Selectivity (ET-B/ET-A) | Reference |
| A-127722 | -CH2CON(C4H9)2 | 4-Methoxyphenyl | 1,3-Benzodioxol-5-yl | 0.36 | >360 | >1000 | [2] |
| Atrasentan (ABT-627) | -CH2CON(C4H9)2 | 4-Methoxyphenyl | 1,3-Benzodioxol-5-yl | 0.034 | 68 | ~2000 | [4] |
| A-216546 | -CH2CON(C4H9)2 | n-Pentyl | 7-Methoxy-1,3-benzodioxol-5-yl | 0.46 | >60,000 | >130,000 | [4] |
| A-308165 | -CH2CON(diphenylmethyl) | 2-Aryl | Modified | High ET-B affinity | High ET-B affinity | >27,000 (for ET-B) | [1] |
Logical Relationship of SAR for Endothelin Antagonists
Caption: Key structural features influencing the activity of pyrrolidine-3-carboxylic acid-based ET antagonists.
II. Anticancer Activity: Targeting Cell Proliferation and Survival
Substituted pyrrolidines have emerged as a promising class of anticancer agents, with their activity often linked to the induction of cell cycle arrest and apoptosis.
Polysubstituted Pyrrolidines: A Multi-pronged Attack on Cancer Cells
Recent studies have shown that polysubstituted pyrrolidines can exhibit significant antiproliferative effects against a range of cancer cell lines. The SAR in this context is highly dependent on the specific substitution pattern.
For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives has been synthesized and evaluated for anticancer activity. The 3,4,5-trimethoxyphenyl moiety is a known pharmacophore in many anticancer drugs. The study revealed that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings at the C-3 position significantly enhances anticancer activity against human A549 lung epithelial cells.[5]
Another study on polysubstituted pyrrolidines found that compounds 3h and 3k showed good proliferation inhibitory effects toward 10 cancer cell lines with IC50 values ranging from 2.9 to 16 μM. Compound 3k was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in HCT116 and HL60 cells.
Comparative Analysis of Anticancer Pyrrolidine Derivatives
The following table presents the anticancer activity of selected substituted pyrrolidine derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative with 1,3,4-oxadiazolethione | A549 (Lung) | Reduces viability to 28.0% at 100 µM | Not specified | [5] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative with 4-aminotriazolethione | A549 (Lung) | Reduces viability to 29.6% at 100 µM | Not specified | [5] |
| Pyrrolidine 3k | HCT116 (Colon) | 2.9 - 16 | G0/G1 cell cycle arrest, Apoptosis | |
| Pyrrolidine 3h | HL60 (Leukemia) | 2.9 - 16 | Not specified | |
| N-caffeoylmorpholine (6b) | Murine Leukemia P388 | 1.48 µg/ml | Not specified | [6] |
| N-(p-coumaroyl)pyrrolidine (7b) | Murine Leukemia P388 | 11.35 µg/ml | Not specified | [6] |
Experimental Workflow for Anticancer Activity Screening
Caption: A typical workflow for the synthesis and in vitro evaluation of anticancer pyrrolidine derivatives.
III. Neuroprotection: Shielding Neurons from Damage
Pyrrolidine-3-carboxylic acid derivatives have also shown promise as neuroprotective agents, with potential applications in treating neurodegenerative diseases and ischemic stroke.
Mechanism of Neuroprotection
The neuroprotective effects of these compounds are often attributed to their ability to modulate various targets in the central nervous system, such as ion channels and receptors. For instance, a series of pyrrolidine derivatives were identified as potent Na+ channel blockers, with one compound showing remarkable neuroprotective activity in a rat model of ischemic stroke.
Key Structural Features for Neuroactivity
The SAR for neuroprotective pyrrolidine derivatives is still an evolving field. However, early studies suggest that:
-
Lipophilicity and BBB Penetration: The ability to cross the blood-brain barrier is a critical factor. Appropriate lipophilicity, often tuned by the substituents on the pyrrolidine ring and its side chains, is essential for central nervous system activity.
-
Specific Receptor Interactions: As demonstrated with glutamate receptor antagonists, specific substitutions can lead to high affinity and selectivity for particular receptor subtypes, which is crucial for targeted neuroprotection.
Experimental Protocols
Synthesis of 2,4-Diarylpyrrolidine-3-Carboxylic Acid (General Procedure)
This protocol is a generalized representation based on multi-step syntheses reported in the literature.[2][7]
-
Michael Addition: An appropriate substituted benzaldehyde is reacted with a malonic ester derivative in the presence of a base (e.g., piperidine) to form a chalcone.
-
Cyclization: The resulting chalcone is then reacted with a substituted amino acid ester (e.g., methyl 4-methoxyphenylglycinate) via a 1,3-dipolar cycloaddition or a Michael addition followed by cyclization to form the polysubstituted pyrrolidine ring. Stereocontrol is often achieved at this step using chiral auxiliaries or catalysts.
-
Hydrolysis and Deprotection: The ester and any protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final pyrrolidine-3-carboxylic acid.
-
N-Alkylation/Acylation: The nitrogen of the pyrrolidine ring can be further functionalized by reaction with an appropriate alkyl halide or acyl chloride.
Endothelin Receptor Binding Assay
This protocol is a general guide for a competitive radioligand binding assay.[8][9]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target endothelin receptor (e.g., CHO cells transfected with human ET-A or ET-B receptors).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [125I]ET-1), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for each test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
MTT Cell Viability Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[10][11]
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion
The pyrrolidine-3-carboxylic acid scaffold remains a highly versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical interplay of stereochemistry, substituent effects, and conformational restriction in achieving high potency and selectivity for diverse biological targets. The provided experimental protocols offer a practical framework for researchers to synthesize and evaluate their own substituted pyrrolidine-3-carboxylic acid derivatives, paving the way for the discovery of next-generation therapeutics.
References
-
Jae, H. S., Winn, M., von Geldern, T. W., Sorensen, B. K., Chiou, W. J., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978–3984. [Link]
-
ACS Publications. (2001). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 5. Highly Selective, Potent, and Orally Active ETA Antagonists. Journal of Medicinal Chemistry. [Link]
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Al-Warhi, T., Al-Thiabat, M., Al-Shar'i, N. A., & Al-Zoubi, R. M. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]
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von Geldern, T. W., Winn, M., Zipp, G. G., Sorensen, B. K., Chiou, W. J., Dixon, D. B., Lee, I. C., Nguyen, B., Opgenorth, T. J., & Jae, H. S. (1997). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists. Journal of Medicinal Chemistry, 40(20), 3217–3227. [Link]
-
Winn, M., von Geldern, T. W., Opgenorth, T. J., Jae, H. S., Tasker, A. S., Boyd, S. A., Kester, J. A., Mantei, R. A., Bal, R., Sorensen, B. K., Wu-Wong, J. R., Chiou, W. J., Dixon, D. B., Novosad, E. I., Hernandez, L., & Marsh, K. C. (1996). 2,4-Diarylpyrrolidine-3-carboxylic Acids—Potent ETA Selective Endothelin Receptor Antagonists. 1. Discovery of A-127722. Journal of Medicinal Chemistry, 39(5), 1039–1048. [Link]
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PMC. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
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Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Retrieved from [Link]
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PubMed. (n.d.). Endothelin-1 Receptor Binding Assay for High Throughput Chemical Screening. Retrieved from [Link]
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SpringerLink. (n.d.). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
-
Liu, G., Henry, K. J., Szczepankiewicz, B. G., Winn, M., Kozmina, N. S., Boyd, S. A., Wasicak, J., von Geldern, T. W., Wu-Wong, J. R., Chiou, W. J., Dixon, D. B., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(20), 4070–4082. [Link]
-
OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Retrieved from [Link]
-
Liu, G., Henry, K. J., Szczepankiewicz, B. G., Winn, M., Kozmina, N. S., Boyd, S. A., Wasicak, J., von Geldern, T. W., Wu-Wong, J. R., Chiou, W. J., Dixon, D. B., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(17), 3261–3275. [Link]
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PLOS One. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]
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JOCPR. (n.d.). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Retrieved from [Link]
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DergiPark. (2022). Antiproliferative Activity of Pyrrolidine Derivatives compound in Colon Cancer Cells. Retrieved from [Link]
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MDPI. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Endothelin Receptors Binding Affinity of New 1,3,5- Substituted Pyrrole-2-Carboxylic Acid Derivatives. Retrieved from [Link]
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BindingDB. (n.d.). Ki Summary. Retrieved from [Link]
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ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]
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Jurnal Kimia Sains dan Aplikasi. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
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Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
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PubMed. (n.d.). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists. Retrieved from [Link]
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Semantic Scholar. (n.d.). [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
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MDPI. (2016). Discovery of Dual ETA/ETB Receptor Antagonists from Traditional Chinese Herbs through in Silico and in Vitro Screening. Retrieved from [Link]
-
PMC. (n.d.). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved from [Link]
-
PubMed. (n.d.). Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Retrieved from [Link]
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ResearchGate. (n.d.). Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship. Retrieved from [Link]
-
. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Retrieved from [Link]
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ACS Publications. (n.d.). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) Analysis of Pyrrolidine Derivatives: A Methodological Comparison Guide
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As an analytical scientist navigating the complexities of drug development, I frequently encounter the unique chromatographic challenges posed by pyrrolidine derivatives. The pyrrolidine ring—a five-membered nitrogen-containing heterocycle—is a privileged scaffold in medicinal chemistry, found in everything from nootropics (e.g., piracetam) to DPP-4 inhibitors (e.g., vildagliptin) and chiral catalysts.
However, its physicochemical properties render standard analytical approaches inadequate. The fundamental challenge lies in the secondary or tertiary amine within the ring. With a pKa typically around 10–11, these basic nitrogen atoms exist in a protonated state at standard HPLC pH ranges. In conventional Reversed-Phase HPLC (RP-HPLC), this leads to severe peak tailing due to secondary ion-exchange interactions with residual acidic silanols on the silica matrix. Furthermore, the frequent presence of stereocenters necessitates rigorous enantiomeric resolution.
This guide objectively compares alternative chromatographic modalities—namely Hydrophilic Interaction Liquid Chromatography (HILIC) and Chiral Stationary Phases (CSPs)—against conventional RP-HPLC. By understanding the thermodynamic and mechanistic causality behind these methods, we can engineer robust, self-validating analytical workflows.
Strategic Modality Selection
Selecting the correct HPLC modality is the most critical step in method development. The decision must be driven by the analyte's polarity (LogP) and the presence of stereocenters.
Caption: Logical workflow for selecting the optimal HPLC modality for pyrrolidine derivatives.
Retention of Polar Pyrrolidines: RP-HPLC vs. HILIC
For highly polar, achiral pyrrolidine derivatives like the antidiabetic drug vildagliptin, standard C18 columns often fail to provide adequate retention. Analysts are forced to use highly aqueous mobile phases, which risk phase dewetting (hydrophobic collapse)[1]. Recent comparative validations demonstrate that 2 provide superior retention and peak shape by utilizing an orthogonal partitioning mechanism[2].
Caption: Mechanistic comparison of pyrrolidine retention in RP-HPLC versus HILIC modes.
Data Presentation: Vildagliptin Analysis Comparison
| Parameter | RP-HPLC (Standard C18) | HILIC (Bare Silica / Amide) | Causality / Advantage |
| Mobile Phase | 85:15 Buffer:Acetonitrile | 20:80 Buffer:Acetonitrile | HILIC relies on a water-enriched layer; high organic promotes MS desolvation. |
| Retention Time | ~3.5 min (Low retention) | ~5.2 min (Strong retention) | HILIC provides orthogonal retention for polar basic compounds. |
| Peak Asymmetry (Tf) | 1.4 - 1.8 (Severe Tailing) | 1.0 - 1.1 (Symmetrical) | HILIC avoids secondary silanol interactions prevalent in aqueous RP-HPLC. |
| Sensitivity (MS) | Baseline | 5x to 10x Enhancement | High acetonitrile content in HILIC drastically improves ESI ionization efficiency. |
Protocol 1: Self-Validating HILIC Workflow for Polar Pyrrolidines
This protocol is optimized for the retention of basic pyrrolidines lacking lipophilic anchors.
-
Mobile Phase Preparation: Prepare Mobile Phase A (100 mM Ammonium Acetate, pH 5.8) and Mobile Phase B (100% Acetonitrile). Pump at an 80% B isocratic ratio.
-
Causality: The high organic concentration forces the polar analyte to partition into the immobilized water layer on the silica surface. The ammonium acetate buffer controls the ionization state of both the basic pyrrolidine nitrogen and the acidic silanols, ensuring predictable electrostatic interactions.
-
-
Column Equilibration: Flush the HILIC column (e.g., bare silica or amide-bonded) with at least 50 column volumes of the mobile phase.
-
Causality: The establishment of the immobilized water layer on the stationary phase is a slow thermodynamic process. Inadequate equilibration leads to retention time drift.
-
-
Sample Diluent Selection: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 80% Acetonitrile).
-
Causality: Injecting a sample dissolved in 100% water into a HILIC system causes severe peak distortion and peak splitting due to local phase collapse at the column head.
-
-
System Suitability & Self-Validation: Inject a reference standard of the pyrrolidine derivative. The system validates itself if the tailing factor (Tf) is < 1.5 and theoretical plates (N) > 5000. Follow immediately with a blank injection to confirm zero carryover.
Enantiomeric Resolution: Direct vs. Indirect Chiral HPLC
When addressing the enantiomeric purity of chiral pyrrolidines (e.g., pyrrolidine-3-carboxylic acid), direct separation using3 like Chiralcel OD-H has become the gold standard[3]. However, for aliphatic pyrrolidines lacking a UV chromophore, indirect chiral HPLC via pre-column derivatization remains a highly effective alternative[4].
Data Presentation: Chiral Separation of Pyrrolidine-3-Carboxylic Acid
| Parameter | Direct Chiral HPLC (e.g., Chiralcel OD-H) | Indirect Chiral HPLC (Derivatization + C18) |
| Stationary Phase | Polysaccharide-coated silica | Standard Achiral C18 |
| Sample Prep | Simple dissolution | Pre-column reaction with Chiral Derivatizing Agent |
| Resolution (Rs) | > 1.5 (Baseline resolution) | > 2.0 (Diastereomeric separation) |
| Analysis Time | Fast (< 15 mins) | Slow (Reaction time + HPLC run) |
| Best Use Case | Analytes with UV chromophores | Aliphatic pyrrolidines lacking chromophores |
Protocol 2: Direct Chiral Resolution of Pyrrolidine Enantiomers
This protocol utilizes a direct separation method for pyrrolidines with an active chromophore.
-
Stationary Phase Selection: Install a polysaccharide-based CSP (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Causality: The chiral cavities of the cellulose tris(3,5-dimethylphenylcarbamate) phase provide three-point stereoselective interactions (hydrogen bonding, dipole-dipole, π-π) with the rigid pyrrolidine ring, allowing for distinct retention times between enantiomers.
-
-
Mobile Phase Optimization: Prepare a normal-phase mixture of n-Hexane/Isopropanol (90:10 v/v). Add 0.1% Trifluoroacetic Acid (TFA) and 0.1% Diethylamine (DEA).
-
Causality: Non-polar solvents maintain the structural integrity of the coated CSP. The acidic and basic modifiers act as competing agents to suppress non-specific ionic interactions between the basic pyrrolidine and the silica support, preventing peak tailing.
-
-
Temperature Control: Set the column oven to 20°C.
-
Causality: Chiral recognition is an enthalpy-driven process. Lowering the column temperature increases the thermodynamic difference in binding energies between the two enantiomers, enhancing resolution (Rs).
-
-
System Suitability & Self-Validation: Inject a racemic mixture of the target pyrrolidine. The system is validated when baseline resolution (Rs > 1.5) is achieved. Run a blank injection immediately after to validate zero carryover, ensuring accurate enantiomeric excess (ee%) calculations for subsequent unknown samples.
Conclusion & Best Practices
The successful HPLC analysis of pyrrolidine derivatives requires a departure from generic RP-HPLC screening. By leveraging HILIC for highly polar derivatives and Direct Chiral HPLC for stereoisomers, analysts can bypass the inherent limitations of the basic pyrrolidine nitrogen. Always ensure that your mobile phase pH and buffer concentration are explicitly designed to manage the ionization state of the analyte, and prioritize extensive column equilibration to maintain a self-validating, reproducible system.
References
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers Source: BenchChem URL
- A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)
- Development and validation of reversed phase HPLC method for the determination of vildagliptin using an experimental design Source: ResearchGate URL
- A green reversed phase HPLC and HPTLC methods and their validation for simultaneous estimation of remogliflozin, vildgliptin and metformin in fixed dose combination formulation Source: Taylor & Francis URL
Sources
Assessing the Conformational Constraints of Bicyclic Pyrrolidine Amino Acids
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Proline Problem" in Peptidomimetics
In rational drug design, the pyrrolidine ring of Proline (Pro) is the primary architectural tool for inducing turns and constraining peptide backbones. However, native L-Proline retains significant conformational mobility. The pyrrolidine ring undergoes rapid "puckering" (interconversion between
Bicyclic pyrrolidine amino acids solve this by fusing or bridging the pyrrolidine ring with an additional carbocycle. This "locks" the ring pucker, rigidly defining the backbone torsion angles (
This guide objectively compares the most prominent bicyclic scaffolds—2-azabicyclo[2.2.1]heptane (bridged) and 2-azabicyclo[3.1.0]hexane (fused)—against standard Proline, providing experimental workflows to validate their conformational constraints.
Structural Alternatives & Comparative Analysis
We categorize the alternatives by their topology: Bridged vs. Fused systems. These topological differences dictate the vector of the side chain and the accessible Ramachandran space.
The Scaffolds
-
Standard L-Proline (Reference): Flexible ring pucker;
amide ratio 1:4 in water. -
[2.2.1] System (Bridged): 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. The "methylene bridge" locks the ring in a specific envelope conformation.
-
[3.1.0] System (Fused): 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid. A cyclopropane ring fused to the pyrrolidine.[1] Known as "methanoproline".
Comparative Performance Data
The following data summarizes the conformational rigidity and amide bond preferences of these scaffolds when incorporated into model peptides (e.g., Ac-Xaa-NHMe).
Table 1: Conformational Parameters of Bicyclic Scaffolds vs. Proline
| Metric | L-Proline (Reference) | [2.2.1] Bridged Scaffold | [3.1.0] Fused Scaffold (Methanoproline) |
| Ring Pucker | Dynamic ( | Locked ( | Locked (Dependent on fusion stereochem) |
| Backbone | -60° to -85° (Flexible) | Fixed | Fixed |
| Backbone | +140° (PPII) or -30° ( | Restricted range (favors extended) | Restricted (favors turns/PPII) |
| 0.25 (20% cis) | 0.1 - 0.5 (Tunable by bridgehead) | < 0.1 (Strong trans preference usually) | |
| Metabolic Stability | Low (Prolyl oligopeptidase sensitive) | High (Steric bulk blocks proteolysis) | High (Rigidity prevents enzyme fit) |
| Synthetic Access | Commercially available | 6-8 steps (Diels-Alder route) | 4-6 steps (Cyclopropanation) |
Insight: The [2.2.1] system is superior for mimicking "twisted" amide bonds found in transition states, while the [3.1.0] system is the gold standard for enforcing a trans-amide bond in collagen-like helices.
Visualization: Structural Logic & Synthesis
The following diagram illustrates the structural relationship between these scaffolds and their synthesis pathways.
Figure 1: Classification of bicyclic pyrrolidine constraints and their primary synthetic derivations.
Experimental Protocols: Validating Constraints
To confirm the utility of a bicyclic analogue, you must experimentally verify its impact on the cis/trans equilibrium and backbone geometry.
Protocol A: Determination of via 1H NMR
This protocol is self-validating because it uses distinct chemical shifts of the
Prerequisites:
-
Synthesize model peptide: Acetyl-Xaa -NH-Methyl (where Xaa = Bicyclic AA).
-
Solvent:
(biomimetic) and (hydrophobic core mimic).
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5 mg of peptide in 600
L of solvent. -
Acquisition: Acquire a 1D
NMR spectrum (min 500 MHz). Ensure relaxation delay ( ) is (typically 5-7 seconds) for quantitative integration. -
Assignment:
-
Identify the
resonance. -
Trans isomer:
typically appears upfield (4.0 - 4.5 ppm). -
Cis isomer:
typically appears downfield (4.5 - 5.0 ppm).
-
-
Validation (NOESY):
-
Run a 2D NOESY experiment.
-
Cis Confirmation: Strong NOE between Acetyl-
and . -
Trans Confirmation: Strong NOE between Acetyl-
and (ring protons).
-
-
Calculation:
Protocol B: Circular Dichroism (CD) for Secondary Structure
Objective: Assess if the bicyclic analogue induces a Poly-Proline II (PPII) helix or
-
Preparation: Prepare 50
M peptide solution in phosphate buffer (pH 7.4). -
Baseline: Record background spectrum of buffer alone.
-
Scan: Measure ellipticity (
) from 190 nm to 250 nm at 20°C. -
Interpretation:
-
PPII Helix: Strong negative band at
200-205 nm; weak positive band at 225 nm. - -Turn: Minima often shifted to 215-220 nm depending on turn type.
-
-
Thermal Denaturation: Heat sample from 20°C to 80°C. Bicyclic analogues should show minimal signal loss compared to linear peptides, confirming rigidification .
Decision Workflow: Selecting the Right Analogue
Use this logic flow to select the appropriate bicyclic scaffold for your drug discovery project.
Figure 2: Decision tree for selecting bicyclic pyrrolidine scaffolds based on desired secondary structure.
References
-
Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation . Frontiers in Chemistry, 2019.[2] Link
-
Conformational Preferences of β– and γ–Aminated Proline Analogues . National Institutes of Health, 2013. Link
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors . Bioorganic & Medicinal Chemistry Letters, 2008.[3] Link
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton . Beilstein Journal of Organic Chemistry, 2011. Link
-
Cis-Trans Isomerization and Puckering of Pseudoproline Dipeptides . Journal of Physical Chemistry B, 2002. Link
Sources
- 1. 2-azabicyclo[3.1.0]hexane-1-carboxylic Acid | 132806-36-1 | Benchchem [benchchem.com]
- 2. Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of (S)-3-Methyl-pyrrolidine-3-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities, such as (S)-3-Methyl-pyrrolidine-3-carboxylic acid, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of (S)-3-Methyl-pyrrolidine-3-carboxylic acid, grounded in established safety protocols and regulatory standards.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of fundamental principles designed to protect both laboratory personnel and the environment. These principles are in alignment with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[2][3].
-
Waste Identification: All waste must be accurately identified and characterized to determine if it meets the definition of "hazardous waste" under the Resource Conservation and Recovery Act (RCRA). The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity[2].
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions[2][4][5].
-
Containment: Waste must be collected in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks or spills[2][4][6].
-
Labeling: All waste containers must be clearly labeled with their contents and the associated hazards[5][6][7].
-
Professional Disposal: Hazardous chemical waste must be disposed of through a licensed environmental services provider[8]. Disposal of hazardous chemicals down the drain or in regular trash is strictly prohibited[8][9].
Step-by-Step Disposal Protocol for (S)-3-Methyl-pyrrolidine-3-carboxylic Acid
This protocol provides a detailed workflow for the safe disposal of (S)-3-Methyl-pyrrolidine-3-carboxylic acid, from the point of generation to final pickup by a certified waste management company.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. Based on the hazards of similar compounds, the following are recommended:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles[10].
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical[10].
-
Body Protection: A lab coat or other protective clothing to prevent skin contact[10].
Step 2: Waste Characterization and Segregation
Given the lack of specific data for (S)-3-Methyl-pyrrolidine-3-carboxylic acid, it should be treated as a hazardous waste.
-
Designate as Hazardous Waste: Unless you have definitive data to the contrary, classify (S)-3-Methyl-pyrrolidine-3-carboxylic acid as hazardous waste.
-
Segregate: Store the waste container for this compound separately from incompatible materials. As a general rule, keep acids separate from bases, and oxidizers away from organic materials[5]. Given its carboxylic acid functionality, it should not be stored with strong bases.
Step 3: Waste Accumulation and Container Management
Proper containment is crucial to prevent accidental release.
-
Select an Appropriate Container: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is suitable[5][11]. The container must be in good condition, with no cracks or leaks[2].
-
Label the Container: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "(S)-3-Methyl-pyrrolidine-3-carboxylic acid"[5].
-
A list of all components in the container, including any solvents, by percentage or volume[5].
-
The date when waste was first added to the container (accumulation start date)[6].
-
The specific hazards (e.g., "Corrosive," "Toxic"). Based on related compounds, it is prudent to include "Causes Serious Eye Damage" and "May be Harmful if Swallowed"[1].
-
Keep the Container Closed: The waste container must be kept tightly closed at all times, except when adding waste[5][8][11]. This prevents the release of vapors and reduces the risk of spills.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste at or near the point of generation[5].
-
Designate an SAA: This can be a designated area on a benchtop or within a chemical fume hood[5].
-
Secondary Containment: Store the hazardous waste container in a secondary containment bin or tray to contain any potential leaks or spills[2][8].
-
Regular Inspections: The SAA should be inspected weekly for any signs of leaks or container degradation[2].
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal service.
-
Contact your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup[11]. You will likely need to complete a chemical waste disposal form.
-
Do Not Exceed Accumulation Limits: Be aware of the time and volume limits for storing hazardous waste in an SAA. Once a container is full, it must be removed from the SAA within three days[5]. Partially filled containers can generally remain in the SAA for up to one year[5].
-
Documentation: Maintain records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements[2].
Disposal of Contaminated Materials and Empty Containers
-
Contaminated PPE and Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with (S)-3-Methyl-pyrrolidine-3-carboxylic acid should be collected in a designated solid hazardous waste container.
-
Empty Containers: An "empty" container that held a hazardous waste may still be subject to regulation. A container is considered empty if all waste has been removed by standard practices and no more than one inch of residue remains[12]. For containers that held acutely hazardous waste, triple rinsing is required[12]. The rinsate must be collected and disposed of as hazardous waste[12]. It is prudent to remove or deface the original label from the empty container before disposal[8][12].
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Consult the SDS (if available): If an SDS for a similar compound is being used for guidance, refer to the accidental release measures section.
-
Use a Spill Kit: For a small spill of solid material, carefully sweep it up and place it in a designated hazardous waste container[10]. Avoid creating dust[10].
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleanup materials as hazardous waste.
-
Seek Medical Attention if Exposed: If the chemical comes into contact with your skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[10][13]. If inhaled, move to fresh air[10][13].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
Caption: Decision workflow for the disposal of (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
Hazard Data Summary (Based on Analogs)
| Hazard Classification | Description | Source |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [1] |
| Flammability | Potentially flammable (precautionary). | |
| Skin Corrosion/Irritation | May cause skin irritation. | [14] |
| Aquatic Toxicity | Potentially toxic to aquatic life (precautionary). |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of (S)-3-Methyl-pyrrolidine-3-carboxylic acid, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for additional requirements.
References
-
Chemical and Hazardous Waste Management and Disposal Policy. (n.d.). McNeese State University. Retrieved from [Link]
-
Safety Data Sheet. (2018, August 20). Acros PharmaTech Limited. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental. Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Recovery Systems. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]
-
OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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- 14. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of (S)-3-Methyl-pyrrolidine-3-carboxylic acid
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for (S)-3-Methyl-pyrrolidine-3-carboxylic acid was not publicly available. The following safety protocols and recommendations are synthesized from the safety data of structurally analogous compounds, including various pyrrolidine and carboxylic acid derivatives. It is imperative for researchers to consult the direct supplier for a compound-specific SDS prior to handling and to perform a thorough risk assessment for their specific experimental conditions. This guide is intended to provide essential, immediate safety and logistical information for operational and disposal plans.
Hazard Profile and Risk Assessment
Key Anticipated Hazards:
-
Eye Irritation/Damage: Based on data for similar carboxylic acids and pyrrolidine derivatives, this compound is expected to cause serious eye irritation or damage upon contact.[1][2]
-
Skin Irritation: As with many carboxylic acids, there is a potential for skin irritation upon prolonged or repeated contact.[1][3]
-
Respiratory Tract Irritation: If handled as a powder, inhalation of dust particles may lead to respiratory irritation.[4][5]
-
Corrosivity: The presence of the carboxylic acid group suggests acidic properties. While likely a weak acid, it may still be corrosive to certain materials and tissues, particularly with prolonged exposure. The pyrrolidine moiety itself can also exhibit corrosive properties.[6]
-
Flammability: While the compound itself is a solid, vapors of related pyrrolidine compounds can form explosive mixtures with air. Therefore, it is prudent to keep it away from heat and ignition sources.[3]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol or dust generation, and the specific manipulations being performed.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety when handling (S)-3-Methyl-pyrrolidine-3-carboxylic acid. The following table outlines the recommended PPE, with the rationale for each selection.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides robust protection against splashes, which can cause serious eye damage.[1][2] Goggles should conform to EN 166 or OSHA 29 CFR 1910.133 standards.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Offers a barrier against skin contact and potential irritation.[5][6] Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[9][10] |
| Body Protection | A standard laboratory coat. An impervious apron should be considered for larger quantities. | Protects skin and personal clothing from contamination.[6][11] |
| Respiratory Protection | An N95 dust mask or a respirator with appropriate cartridges. | Necessary when handling the solid in a way that may generate dust, or if working outside of a certified chemical fume hood.[4] |
| Foot Protection | Closed-toe, closed-heel shoes. | Protects feet from potential spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
3.1. Engineering Controls and Preparation:
-
Chemical Fume Hood: All manipulations of the solid compound should be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1][7][12]
-
Work Area: Keep the work area clean and uncluttered. Remove all non-essential items and potential ignition sources.[13]
3.2. Dispensing and Use:
-
Avoid Dust Generation: When weighing and transferring the solid, use techniques that minimize the creation of dust.
-
Grounding: For larger quantities, take precautionary measures against static discharge by grounding equipment.[14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[6][15] Store separately from these materials.[13]
3.3. Spill Management:
-
Minor Spills (Solid):
-
Wearing appropriate PPE, gently sweep up the spilled material to avoid generating dust.
-
Place the collected solid into a clearly labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate the spill area with a suitable solvent (e.g., water, if compatible), followed by a thorough cleaning with soap and water.[5]
-
-
Major Spills:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.[4]
-
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
4.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with (S)-3-Methyl-pyrrolidine-3-carboxylic acid, including contaminated gloves, weigh boats, and paper towels, should be placed in a designated and clearly labeled solid hazardous waste container.[6][11]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.[13]
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[6] After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
4.2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(S)-3-Methyl-pyrrolidine-3-carboxylic acid," and the approximate concentration and volume.[6][13]
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[6]
4.3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6] Never dispose of this chemical down the drain or in the regular trash.[11]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
Caption: PPE Selection Workflow for Handling (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
References
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Benchchem. (2025). Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals.
- Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
